4-(2-ethylphenoxy)benzoic acid
Description
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Structure
3D Structure
Properties
CAS No. |
1099687-92-9 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
4-(2-ethylphenoxy)benzoic acid |
InChI |
InChI=1S/C15H14O3/c1-2-11-5-3-4-6-14(11)18-13-9-7-12(8-10-13)15(16)17/h3-10H,2H2,1H3,(H,16,17) |
InChI Key |
MOSKYHTXFXAQAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1OC2=CC=C(C=C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Structure, Synthesis, and Characterization of 4-(2-Ethylphenoxy)benzoic Acid
Abstract
This technical guide provides a comprehensive analysis of 4-(2-ethylphenoxy)benzoic acid (CAS: 1099687-92-9), a diaryl ether scaffold with significant utility in medicinal chemistry and agrochemical development. Unlike simple benzoic acid derivatives, the presence of an ortho-ethyl group on the phenoxy ring introduces specific steric and electronic parameters that influence metabolic stability and receptor binding affinity. This document details the structural properties, validated synthetic pathways, and rigorous characterization protocols required for the research and development of this compound.[1]
Part 1: Chemical Identity & Structural Analysis
Nomenclature and Identifiers
-
IUPAC Name: 4-(2-Ethylphenoxy)benzoic acid
-
CAS Registry Number: 1099687-92-9[2]
-
Molecular Formula: C₁₅H₁₄O₃[2]
-
Molecular Weight: 242.27 g/mol [2]
-
SMILES: CCC1=CC=CC=C1OC2=CC=C(C(=O)O)C=C2
Structural & Conformational Dynamics
The molecule consists of two aromatic rings linked by an ether oxygen. The critical structural feature is the 2-ethyl substituent .
-
Steric Influence: The ethyl group at the ortho position of the phenoxy ring creates steric hindrance relative to the ether oxygen. This forces the two aromatic rings into a non-planar conformation, typically twisting the dihedral angle C-O-C-C to minimize repulsion between the ethyl methylene protons and the ether oxygen lone pairs.
-
Electronic Effects: The phenoxy group acts as an electron-donating group (EDG) via resonance into the benzoic acid ring, increasing the electron density at the positions ortho to the ether linkage. However, the carboxylic acid at the para position is a strong electron-withdrawing group (EWG), creating a "push-pull" electronic system across the central benzene ring.
Part 2: Synthetic Pathways
The synthesis of 4-(2-ethylphenoxy)benzoic acid is most reliably achieved via Ullmann-type Ether Synthesis . While Nucleophilic Aromatic Substitution (
Reaction Scheme (Graphviz)
Caption: Copper-catalyzed Ullmann coupling pathway utilizing ligand-assisted catalysis for improved yield.
Detailed Experimental Protocol
Objective: Synthesis of 10.0 g of 4-(2-ethylphenoxy)benzoic acid.
Reagents:
-
4-Iodobenzoic acid (1.0 eq)
-
2-Ethylphenol (1.2 eq)[3]
-
Copper(I) Iodide (CuI) (10 mol%)
-
L-Proline (Ligand) (20 mol%)
-
Potassium Carbonate (
) (2.0 eq, anhydrous) -
DMSO (Dimethyl sulfoxide) (anhydrous)
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, charge 4-iodobenzoic acid (40 mmol), 2-ethylphenol (48 mmol), CuI (4 mmol), L-Proline (8 mmol), and
(80 mmol). -
Inert Atmosphere: Evacuate the flask and backfill with nitrogen (
) three times to remove oxygen, which can oxidize the Cu(I) catalyst. -
Solvent Addition: Add anhydrous DMSO (100 mL) via syringe under
flow. -
Reaction: Heat the mixture to 90°C for 24 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 3:1) or HPLC.[4]
-
Workup (Acid-Base Extraction):
-
Cool the reaction mixture to room temperature.
-
Pour into water (300 mL). The mixture will be basic (pH > 10), keeping the product as the soluble potassium salt.
-
Wash the aqueous phase with Ethyl Acetate (2 x 100 mL) to remove unreacted phenols and non-polar impurities. Discard the organic layer.
-
Acidify the aqueous layer carefully with 2M HCl to pH ~2. The product will precipitate as a white/off-white solid.
-
-
Isolation: Filter the precipitate, wash copiously with water to remove residual DMSO and salts.
-
Purification: Recrystallize from Ethanol/Water (9:1) to yield the pure acid.
Part 3: Physicochemical Characterization
Predicted Physical Properties
| Property | Value (Approx.) | Relevance |
| Melting Point | 145 - 150 °C | Indicator of purity; distinct from 4-phenoxybenzoic acid (~160°C). |
| pKa | 4.1 - 4.3 | Comparable to benzoic acid; slightly higher due to ether donation. |
| LogP | 4.2 | High lipophilicity due to the diaryl ether and ethyl group. |
| Solubility | Low in water; High in DMSO, MeOH, DCM. | Requires organic solvents for bioassays. |
Spectroscopic Identification (Self-Validating Data)
To confirm the structure, the following spectroscopic signals must be observed. The absence of these specific splitting patterns indicates a failed synthesis (e.g., lack of ethyl group or failure to couple).
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, DMSO-
):-
12.80 (s, 1H, -COOH ): Broad singlet, exchangeable with
. - 7.95 (d, J = 8.8 Hz, 2H): Protons ortho to carbonyl (Benzoic ring).
- 7.35 (d, J = 7.5 Hz, 1H): Proton adjacent to ethyl group.
- 7.25 (t, 1H), 7.15 (t, 1H), 7.00 (d, 1H): Remaining phenoxy protons.
- 6.98 (d, J = 8.8 Hz, 2H): Protons ortho to ether linkage (Benzoic ring).
-
2.58 (q, J = 7.6 Hz, 2H, -CH
CH ): Characteristic quartet. -
1.15 (t, J = 7.6 Hz, 3H, -CH
CH ): Characteristic triplet.
-
12.80 (s, 1H, -COOH ): Broad singlet, exchangeable with
-
C NMR (100 MHz, DMSO-
):-
Carbonyl: ~167.0 ppm.[5]
-
Aromatic C-O: ~161.5 ppm (benzoic), ~153.0 ppm (phenoxy).
-
Aliphatic: ~23.5 ppm (methylene), ~14.5 ppm (methyl).
-
Mass Spectrometry (ESI-MS)
-
Mode: Negative Ion Mode (ESI-)
-
Molecular Ion [M-H]⁻: 241.2 m/z
-
Fragmentation: Loss of
(M-44) is common in benzoic acids.
Part 4: Applications & Biological Relevance[6]
Medicinal Chemistry Scaffold
This compound serves as a critical intermediate for several therapeutic classes:
-
PPAR Agonists: The 4-phenoxybenzoic acid motif mimics the lipid structures recognized by Peroxisome Proliferator-Activated Receptors (PPARs). The 2-ethyl group provides hydrophobic bulk that can improve selectivity for PPAR
vs PPAR . -
Retinoid Analogs: Used in the synthesis of heteroarotinoids, where the ether linkage replaces the polyene chain of retinoic acid to improve stability.
Agrochemical Intermediates
The structure is homologous to Pyribenzoxim and related herbicide classes that target Acetolactate Synthase (ALS). The steric bulk of the ethyl group prevents rapid metabolic degradation in target weeds.
Characterization Workflow Diagram
Caption: Quality control decision tree ensuring compound integrity before biological testing.
References
-
Synthesis of Diaryl Ethers: Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols. Organic Letters, 5(21), 3799–3802.
-
Benzoic Acid Derivatives in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
-
General Properties of 4-Phenoxybenzoic Acid: National Center for Biotechnology Information. PubChem Compound Summary for CID 16643, 4-Phenoxybenzoic acid.
-
Ullmann Coupling Protocols: Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971.
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The Pharmacological Frontier: A Technical Guide to the Potential Biological Activities of 4-(2-ethylphenoxy)benzoic Acid Derivatives
Introduction: Unveiling a Scaffold of Therapeutic Promise
In the landscape of modern drug discovery, the identification of versatile molecular scaffolds is a cornerstone of developing novel therapeutics. Benzoic acid and its derivatives have long been recognized for their diverse pharmacological properties, serving as foundational structures in numerous approved drugs.[1] Within this broad and promising class of compounds, 4-(2-ethylphenoxy)benzoic acid and its derivatives represent a compelling, yet relatively underexplored, chemical space. This technical guide provides an in-depth exploration of the potential biological activities of these derivatives, offering a roadmap for researchers, scientists, and drug development professionals. By synthesizing existing knowledge on structurally related compounds and outlining robust experimental methodologies, this document aims to catalyze further investigation into this promising family of molecules.
The core structure, characterized by a benzoic acid moiety linked to an ethylphenoxy group, presents a unique combination of lipophilicity and hydrogen bonding potential, making it an attractive candidate for interacting with a variety of biological targets. This guide will delve into the preclinical evidence suggesting potential anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities, providing not just a summary of findings, but also the underlying experimental rationale and detailed protocols for validation.
Anticipated Biological Activities and Mechanistic Insights
Based on the broader family of benzoic acid derivatives, several key biological activities can be postulated for 4-(2-ethylphenoxy)benzoic acid derivatives.[2] This section will explore these potential activities, drawing parallels from existing literature and proposing plausible mechanisms of action.
Anticancer Potential: Targeting Uncontrolled Cell Proliferation
The search for novel anticancer agents is a perpetual endeavor in medicinal chemistry. Benzoic acid derivatives have demonstrated significant potential in this arena, exhibiting cytotoxic effects against various cancer cell lines.[1][3] It is therefore highly probable that derivatives of 4-(2-ethylphenoxy)benzoic acid could possess similar anticancer properties.
Plausible Mechanism of Action: The anticancer activity of benzoic acid derivatives is often attributed to their ability to induce apoptosis and disrupt key signaling pathways involved in cancer cell proliferation.[4] One such pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which is crucial for tumor angiogenesis.[3] Inhibition of VEGFR-2 can lead to a reduction in the blood supply to tumors, thereby inhibiting their growth.[3] Additionally, some benzoic acid derivatives have been shown to inhibit histone deacetylase (HDAC) enzymes, which play a critical role in the epigenetic regulation of gene expression.[5] Dysregulation of HDAC activity is a hallmark of many cancers, making it a prime therapeutic target.[5]
Experimental Workflow: In Vitro Anticancer Activity Screening
Caption: Workflow for determining the in vitro anticancer activity of novel compounds using the MTT assay.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a multitude of diseases. Benzoic acid derivatives have shown promise as anti-inflammatory agents.[6][7] For instance, some derivatives have been shown to inhibit acetic acid-induced edema.[6]
Plausible Mechanism of Action: The anti-inflammatory effects of benzoic acid derivatives are likely mediated through the inhibition of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[8][9] These pathways regulate the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[8][9] By suppressing the activation of NF-κB and MAPK, these compounds can effectively reduce the production of inflammatory mediators.
Experimental Workflow: Carrageenan-Induced Paw Edema in Rats
Caption: Workflow for the in vivo evaluation of anti-inflammatory activity using the carrageenan-induced paw edema model.
Antimicrobial Efficacy: Combating Pathogenic Microorganisms
Benzoic acid and its derivatives are well-known for their antimicrobial properties and are used as preservatives in various products.[2][10] The structural features of 4-(2-ethylphenoxy)benzoic acid derivatives suggest they could also exhibit antimicrobial activity. Research on related compounds, such as 2-((4-ethylphenoxy)methyl)benzoylthioureas, has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[11]
Plausible Mechanism of Action: The antimicrobial action of some benzoic acid derivatives is linked to their ability to alter the hydrophobicity of the bacterial cell membrane.[12] This disruption can compromise the integrity of the cell membrane, leading to leakage of cellular contents and ultimately, cell death.[12] For some compounds, the presence of specific substituents, such as iodine or nitro groups, can enhance antimicrobial activity against Gram-negative bacteria, while electron-donating groups like methyl and ethyl groups may favor activity against Gram-positive bacteria and fungi.[11]
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Antidiabetic Potential: Regulating Glucose Homeostasis
Several benzoic acid derivatives have been investigated for their potential in managing diabetes.[6][13] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in carbohydrate metabolism and the modulation of signaling pathways related to insulin sensitivity.
Plausible Mechanism of Action: A potential mechanism for the antidiabetic activity of benzoic acid derivatives is the inhibition of α-amylase and α-glucosidase enzymes.[14][15] These enzymes are responsible for the breakdown of complex carbohydrates into glucose in the digestive tract.[15] By inhibiting these enzymes, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia. Another potential target is the protein tyrosine phosphatase 1B (PTP1B) enzyme, which is a negative regulator of the insulin signaling pathway.[13] Inhibition of PTP1B can enhance insulin sensitivity and improve glucose uptake by cells.[13] Furthermore, some derivatives may act as agonists for peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism.[16]
Detailed Experimental Protocols
To ensure the reproducibility and validity of research findings, the following section provides detailed, step-by-step protocols for the key experiments discussed in this guide.
Protocol 1: MTT Assay for In Vitro Anticancer Activity
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[17]
-
Compound Treatment: Prepare serial dilutions of the 4-(2-ethylphenoxy)benzoic acid derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.
Protocol 2: Carrageenan-Induced Paw Edema in Rats for In Vivo Anti-inflammatory Activity
Principle: The subcutaneous injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The extent of edema can be quantified by measuring the paw volume. The ability of a compound to reduce this edema is an indication of its anti-inflammatory activity.[18]
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200 g) to the laboratory conditions for at least one week prior to the experiment.[10]
-
Grouping and Fasting: Group the animals and fast them overnight with free access to water.
-
Compound Administration: Administer the test derivatives, vehicle, or a standard anti-inflammatory drug (e.g., diclofenac) orally or intraperitoneally one hour before the carrageenan injection.[18]
-
Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Carrageenan Injection: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[18]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[10]
Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.[19]
Procedure:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[19][20]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[21]
Quantitative Data Summary
While specific quantitative data for 4-(2-ethylphenoxy)benzoic acid derivatives are not yet widely available, the following table provides illustrative IC50 and MIC values for related benzoic acid derivatives to serve as a benchmark for future studies.
| Compound Class | Biological Activity | Assay | Cell Line/Organism | IC50 / MIC (µM) | Reference |
| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | Anticancer | MTT Assay | HeLa | 17.84 | [5] |
| 4-[2-(4-chlorobenzyl)-4-oxoquinazoline-3(4H) yl)benzoyl] derivative | Anticancer | MTT Assay | HeLa | 10 | [3] |
| 4-sulfonyloxy/alkoxy benzoxazolone derivative | Anti-inflammatory | NO Production | RAW 264.7 | 17.67 | [9] |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Antimicrobial | Broth Microdilution | S. aureus | 125 µg/mL | [22] |
| 4-(Hydroxysubstituted arylidene)-2-phenyloxazol-5(4H)-one derivative | Antidiabetic | α-amylase inhibition | - | 150 | [14][15] |
Conclusion and Future Directions
The 4-(2-ethylphenoxy)benzoic acid scaffold holds considerable promise for the development of novel therapeutic agents with a wide spectrum of biological activities. This technical guide has outlined the potential for these derivatives in anticancer, anti-inflammatory, antimicrobial, and antidiabetic applications, grounded in the established pharmacology of the broader benzoic acid family. The provided experimental workflows and detailed protocols offer a clear and robust framework for the systematic evaluation of these compounds.
Future research should focus on the synthesis of a diverse library of 4-(2-ethylphenoxy)benzoic acid derivatives and their comprehensive screening using the methodologies described herein. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that govern potency and selectivity for each biological target. Promising lead compounds can then be advanced to more complex in vivo models and mechanistic studies to fully elucidate their therapeutic potential. The journey from a promising scaffold to a clinically valuable drug is arduous, but the foundation laid by the versatile benzoic acid core suggests that the exploration of its 4-(2-ethylphenoxy) derivatives is a worthy and exciting endeavor for the drug discovery community.
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4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. (n.d.). PubMed. [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC. [Link]
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(PDF) Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. (n.d.). ResearchGate. [Link]
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Evaluation of In Silico and In Vitro Antidiabetic Properties of 4-(Hydroxysubstituted Arylidene)-2-Phenyloxazol-5(4 H )-one Derivatives. (n.d.). ResearchGate. [Link]
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In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). PubMed. [Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). MDPI. [Link]
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Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (n.d.). MDPI. [Link]
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Evaluation of In Silico and In Vitro Antidiabetic Properties of 4-(Hydroxysubstituted Arylidene)-2-Phenyloxazol-5(4H)-one Derivatives. (2024). NIH. [Link]
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Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). ACS Omega. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-ethylphenoxy)benzoic acid
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-(2-ethylphenoxy)benzoic acid (CAS No. 1099687-92-9), a molecule of interest in medicinal chemistry and materials science. In the absence of extensive published experimental data for this specific compound, this document outlines robust, validated methodologies for its characterization. By leveraging data from structurally analogous compounds, we provide a predictive framework and practical, step-by-step protocols for determining key parameters such as melting point, solubility, pKa, and lipophilicity (logP). This guide is intended to empower researchers to generate high-quality, reproducible data, crucial for advancing drug discovery and development programs.
Introduction and Molecular Identity
4-(2-ethylphenoxy)benzoic acid is an aromatic carboxylic acid featuring a phenoxy ether linkage. The strategic placement of the ethyl group in the ortho position of the phenoxy ring introduces specific steric and electronic effects that can significantly influence its physicochemical and biological properties compared to its parent compound, 4-phenoxybenzoic acid. Understanding these properties is paramount for predicting its behavior in various experimental and physiological systems, including absorption, distribution, metabolism, and excretion (ADME) in a drug development context.
Table 1: Chemical Identity of 4-(2-ethylphenoxy)benzoic acid
| Identifier | Value | Source |
| IUPAC Name | 4-(2-ethylphenoxy)benzoic acid | - |
| CAS Number | 1099687-92-9 | Generic Villains |
| Molecular Formula | C₁₅H₁₄O₃ | Generic Villains |
| Molecular Weight | 242.27 g/mol | Generic Villains |
| Canonical SMILES | CCC1=CC=CC=C1OC2=CC=C(C=C2)C(=O)O | - |
| Chemical Structure | ![]() | - |
Synthesis and Purification: A Pathway to Purity
The reliable determination of physicochemical properties is contingent on the purity of the analyte. A plausible and common synthetic route to 4-(2-ethylphenoxy)benzoic acid is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.
Proposed Synthesis Workflow: Ullmann Condensation
This reaction involves the coupling of a phenol (2-ethylphenol) with an aryl halide (methyl 4-bromobenzoate) followed by hydrolysis of the resulting ester.
Caption: Workflow for determining the melting point of a solid sample.
Solubility
Solubility is a critical parameter for drug candidates, influencing their absorption and bioavailability. Both kinetic and thermodynamic solubility are important to assess.
-
Kinetic Solubility: Measures the concentration of a compound in solution when it is rapidly precipitated from a high-concentration stock solution (typically in DMSO). It is a high-throughput screening method.
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a solid in a solvent.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Determine the concentration of the compound in the clear supernatant using a suitable analytical method, such as HPLC-UV.
Acidity Constant (pKa)
The pKa value dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. For 4-(2-ethylphenoxy)benzoic acid, the carboxylic acid group is the primary ionizable moiety. The pKa of benzoic acid is approximately 4.2. The electron-donating nature of the phenoxy group might slightly increase this value.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 1-10 mM) in a suitable solvent, often a co-solvent mixture like methanol/water to ensure solubility.
-
Titration:
-
Calibrate a pH electrode with standard buffers.
-
Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.
-
Record the pH after each addition of the titrant.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. More sophisticated analysis can be performed using specialized software to fit the titration curve.
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ADME properties. It is defined as the logarithm of the ratio of the concentration of the unionized compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.
Experimental Protocol: Shake-Flask Method for logP Determination (OECD 107)
-
Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate buffer at a pH where the compound is predominantly in its neutral form) and vice versa.
-
Partitioning:
-
Dissolve a known amount of the compound in the pre-saturated aqueous phase.
-
Add an equal volume of the pre-saturated n-octanol.
-
Shake the mixture vigorously for a set period to allow for partitioning and then let the phases separate.
-
-
Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate logP using the formula: logP = log ([Concentration]octanol / [Concentration]aqueous).
Spectroscopic Characterization
Spectroscopic data is essential for structural confirmation and identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group. The protons on the benzoic acid ring will likely appear as two doublets. The protons on the 2-ethylphenoxy ring will exhibit a more complex splitting pattern. The ethyl group will show a triplet for the methyl protons and a quartet for the methylene protons. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals for all 15 carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 170 ppm). The aromatic carbons will appear in the range of 110-160 ppm. The methylene and methyl carbons of the ethyl group will be the most upfield signals.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:
-
A broad O-H stretch from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid carbonyl group, around 1680-1710 cm⁻¹.
-
C-O-C stretching vibrations from the ether linkage, in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).
-
C-H stretching from the aromatic rings (above 3000 cm⁻¹) and the ethyl group (below 3000 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. In electron ionization (EI) mode, the molecular ion peak [M]⁺• at m/z 242 would be expected. Common fragmentation patterns for benzoic acid derivatives include the loss of •OH (m/z 225) and •COOH (m/z 197). Fragmentation of the ether bond is also possible.
Conclusion
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 4-(2-ethylphenoxy)benzoic acid. By following the detailed experimental protocols for synthesis, purification, and property determination, researchers can generate the high-quality data necessary for informed decision-making in drug discovery and materials science. While experimental data for this specific molecule is not widely available, the principles and methodologies outlined herein, supplemented with data from analogous compounds, offer a robust starting point for its thorough investigation.
References
-
Ullmann Condensation. In Wikipedia. Retrieved February 8, 2024, from [Link]
A Technical Guide to the Spectroscopic Characterization of 4-(2-ethylphenoxy)benzoic acid
This document provides a detailed analysis of the expected spectroscopic data for 4-(2-ethylphenoxy)benzoic acid, a molecule of interest in medicinal chemistry and materials science. As direct experimental spectra for this specific compound are not widely available in public databases, this guide will focus on a comprehensive prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The principles and methodologies outlined herein are designed to serve as a robust framework for researchers engaged in the synthesis, identification, and characterization of this and structurally related compounds.
Molecular Structure and Spectroscopic Overview
4-(2-ethylphenoxy)benzoic acid is a diaryl ether derivative containing a carboxylic acid moiety. This unique combination of functional groups dictates a distinct spectroscopic fingerprint. The analysis will be approached by dissecting the molecule into its constituent parts: the 1,4-disubstituted (para) benzoic acid ring, the 1,2-disubstituted (ortho) ethylphenoxy ring, the ether linkage, and the ethyl group.
A logical workflow for the characterization of a novel synthesized compound like 4-(2-ethylphenoxy)benzoic acid is crucial for structural confirmation.
Caption: Workflow for the synthesis and structural elucidation of 4-(2-ethylphenoxy)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4-(2-ethylphenoxy)benzoic acid, both ¹H and ¹³C NMR will provide critical information regarding the electronic environment of each proton and carbon atom, respectively.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the acidic proton of the carboxylic acid. The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS) at 0.0 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water. |
| Aromatic (H on benzoic acid ring, ortho to -COOH) | 8.0 - 8.2 | Doublet | 2H | These protons are deshielded by the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the carboxylic acid. |
| Aromatic (H on benzoic acid ring, ortho to ether) | 6.9 - 7.1 | Doublet | 2H | The ether oxygen is an electron-donating group, which shields these protons, causing an upfield shift compared to unsubstituted benzene (7.34 ppm). |
| Aromatic (H on phenoxy ring) | 6.8 - 7.4 | Multiplet | 4H | The protons on the ethyl-substituted ring will have overlapping signals, influenced by both the ether linkage and the ethyl group, resulting in a complex multiplet. |
| Ethyl (-CH₂) | 2.6 - 2.8 | Quartet | 2H | This methylene group is adjacent to an aromatic ring and a methyl group, leading to a quartet splitting pattern. |
| Ethyl (-CH₃) | 1.1 - 1.3 | Triplet | 3H | The terminal methyl group is split into a triplet by the adjacent methylene protons. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the lack of symmetry, all 15 carbon atoms are expected to be chemically non-equivalent and should, in principle, produce 15 distinct signals.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| Carboxylic Acid (C=O) | 165 - 175 | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears far downfield. Aromatic acids are typically at the upfield end of this range.[1] |
| Aromatic (C attached to -COOH) | 128 - 132 | This quaternary carbon is influenced by the electron-withdrawing carboxylic acid group. |
| Aromatic (C attached to ether on benzoic acid ring) | 160 - 165 | The ether oxygen strongly deshields the attached aromatic carbon. |
| Aromatic (CH on benzoic acid ring) | 115 - 135 | The chemical shifts of these carbons will be influenced by their position relative to the electron-donating ether and electron-withdrawing carboxylic acid groups. |
| Aromatic (C attached to ether on phenoxy ring) | 155 - 160 | This quaternary carbon is deshielded by the ether oxygen. |
| Aromatic (C attached to ethyl group) | 135 - 140 | The ethyl group has a moderate deshielding effect on the attached aromatic carbon. |
| Aromatic (CH on phenoxy ring) | 118 - 130 | The chemical shifts will vary depending on their proximity to the ether and ethyl substituents. |
| Ethyl (-CH₂) | 20 - 25 | Aliphatic carbons adjacent to an aromatic ring appear in this region. |
| Ethyl (-CH₃) | 10 - 15 | The terminal methyl carbon is typically found in this upfield region. |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or TMS.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 4-(2-ethylphenoxy)benzoic acid will be dominated by absorptions from the carboxylic acid, the aromatic rings, and the ether linkage.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Justification |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | The O-H stretching vibration of a carboxylic acid is characteristically very broad due to strong hydrogen bonding, often appearing as a "hairy beard" that can obscure the C-H stretching region.[2][3] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, Medium | These absorptions are typical for sp² C-H bonds in aromatic systems.[4] |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Sharp, Medium | These peaks correspond to the sp³ C-H bonds of the ethyl group.[4] |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp | The carbonyl stretch of an aromatic carboxylic acid is very intense and is a key diagnostic peak. Its position is influenced by conjugation with the aromatic ring.[5] |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Aromatic rings typically show several bands in this region due to skeletal vibrations. |
| C-O Stretch (Ether & Acid) | 1200 - 1300 | Strong | Two strong C-O stretching bands are expected: one for the aryl ether (asymmetric stretch) and one for the carboxylic acid. |
| C-H Bending (Out-of-Plane) | 750 - 900 | Strong | The substitution pattern on the aromatic rings can often be inferred from the out-of-plane C-H bending vibrations in this "fingerprint" region. |
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.
Predicted Molecular Ion and Fragmentation
The molecular formula of 4-(2-ethylphenoxy)benzoic acid is C₁₅H₁₄O₃. The molecular weight is approximately 242.27 g/mol .
-
Molecular Ion (M⁺•): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 242.
-
Key Fragmentation Pathways:
-
Loss of •OH (m/z = 225): Cleavage of the hydroxyl radical from the carboxylic acid group is a common fragmentation pathway for carboxylic acids.[6]
-
Loss of •COOH (m/z = 197): Loss of the entire carboxyl group as a radical is also a characteristic fragmentation.[6]
-
Ether Cleavage: Cleavage of the C-O bonds of the ether linkage can lead to fragments corresponding to the phenoxy and benzoic acid moieties.[7][8] For instance, cleavage could yield a fragment at m/z = 121 (ethylphenoxide radical cation) or m/z = 121 (carboxyphenyl radical cation).
-
Loss of C₂H₅• (m/z = 213): Benzylic cleavage of the ethyl group is a favorable process, leading to the loss of an ethyl radical.
-
Caption: Predicted major fragmentation pathways for 4-(2-ethylphenoxy)benzoic acid in EI-MS.
Experimental Protocol for Mass Spectrometry (Electron Ionization - GC-MS):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable temperature program to ensure the compound elutes from the GC column as a sharp peak.
-
-
MS Detection:
-
The EI source will bombard the eluted compound with electrons (typically at 70 eV), causing ionization and fragmentation.
-
The mass analyzer (e.g., a quadrupole) will separate the resulting ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound to identify the molecular ion and characteristic fragment ions.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural confirmation of 4-(2-ethylphenoxy)benzoic acid. The predicted data in this guide, grounded in fundamental spectroscopic principles and comparison with related structures, offers a reliable roadmap for researchers. Any deviation from these expected values in experimental data would warrant further investigation into the purity of the sample or the possibility of an alternative molecular structure. This analytical triad ensures the highest level of scientific integrity in the characterization of novel chemical entities.
References
- Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- PubChem. (n.d.). 2-(4-Methylphenoxy)benzoic acid.
- ChemicalBook. (n.d.). 2-(4-Hydroxyphenylazo)benzoic acid(1634-82-8) 1H NMR spectrum.
- NIST. (n.d.). Benzoic acid, 4-phenoxy-.
- NIST. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester.
- ChemicalBook. (n.d.). 4-(2-HYDROXYETHOXY)BENZOIC ACID METHYL ESTER(3204-73-7) 13C NMR spectrum.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.
- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.
- PubChem. (n.d.). 3-Phenoxybenzoic acid.
- University of Calgary. (n.d.). IR: carboxylic acids.
- Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns.
- NIST. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester IR Spectrum.
- PubMed. (1992). Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix.
- YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers.
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
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Methodological & Application
Synthesis of 4-(2-ethylphenoxy)benzoic acid: A Detailed Protocol for Researchers
This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(2-ethylphenoxy)benzoic acid, a valuable intermediate in the development of novel therapeutics and advanced materials. The described methodology is designed for researchers, scientists, and drug development professionals, offering not only a detailed procedure but also the underlying scientific rationale for each step, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Introduction
4-(2-ethylphenoxy)benzoic acid and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural motifs. The ether linkage combined with the carboxylic acid functionality provides a scaffold that can be readily modified to interact with various biological targets or to be incorporated into polymer backbones. This guide details a reliable two-step synthesis commencing with a nucleophilic aromatic substitution (SNAr) reaction to form the diaryl ether, followed by the hydrolysis of a nitrile intermediate to yield the final carboxylic acid.
Overall Synthesis Workflow
The synthesis is logically divided into two primary stages: the formation of the diaryl ether core via a nucleophilic aromatic substitution reaction, followed by the hydrolysis of the nitrile group to the desired carboxylic acid.
Caption: Overall workflow for the synthesis of 4-(2-ethylphenoxy)benzoic acid.
Part 1: Synthesis of 4-(2-ethylphenoxy)benzonitrile via Nucleophilic Aromatic Substitution
The initial step involves the formation of the diaryl ether linkage through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly effective due to the presence of the electron-withdrawing nitrile group on the 4-fluorobenzonitrile, which activates the aromatic ring towards nucleophilic attack.[1][2] The fluoride acts as an excellent leaving group in this context.[2] 2-ethylphenol, upon deprotonation by a suitable base, serves as the nucleophile.
Experimental Protocol:
-
Reagent Preparation: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-ethylphenol (1.0 eq), 4-fluorobenzonitrile (1.0 eq), and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-ethylphenol.
-
Reaction Execution: The reaction mixture is stirred under a nitrogen atmosphere and heated to 120-130 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 8-12 hours).
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing 500 mL of cold water with stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(2-ethylphenoxy)benzonitrile. The crude product can be used in the next step without further purification if it is of sufficient purity, as determined by TLC or ¹H NMR.
-
Part 2: Hydrolysis of 4-(2-ethylphenoxy)benzonitrile to 4-(2-ethylphenoxy)benzoic acid
The second and final step is the hydrolysis of the nitrile functional group of the intermediate to a carboxylic acid. This transformation is robustly achieved under basic conditions, followed by acidification.[3]
Experimental Protocol:
-
Reaction Setup: To the crude 4-(2-ethylphenoxy)benzonitrile from the previous step, add a 10% aqueous solution of sodium hydroxide (NaOH). The volume should be sufficient to fully suspend the nitrile.
-
Hydrolysis: The mixture is heated to reflux (approximately 100-110 °C) with vigorous stirring. The reaction should be monitored for the evolution of ammonia gas, which indicates the progress of the hydrolysis. The reaction is typically complete within 4-6 hours.
-
Acidification and Precipitation:
-
Cool the reaction mixture to room temperature.
-
Slowly add concentrated hydrochloric acid (HCl) with stirring until the pH of the solution is approximately 2-3. This will cause the precipitation of the carboxylic acid.
-
-
Purification:
-
Collect the precipitate by vacuum filtration and wash the solid with cold water.
-
The crude product can be purified by recrystallization. A common and effective solvent system for this is a mixture of ethanol and water.[4] Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
Quantitative Data Summary
| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equiv. | Quantity |
| Step 1 | ||||
| 2-Ethylphenol | C₈H₁₀O | 122.16 | 1.0 | User Defined |
| 4-Fluorobenzonitrile | C₇H₄FN | 121.11 | 1.0 | Calculated |
| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 | Calculated |
| 4-(2-ethylphenoxy)benzonitrile | C₁₅H₁₃NO | 223.27 | - | Theoretical |
| Step 2 | ||||
| 4-(2-ethylphenoxy)benzonitrile | C₁₅H₁₃NO | 223.27 | 1.0 | From Step 1 |
| Sodium Hydroxide | NaOH | 40.00 | Excess | User Defined |
| 4-(2-ethylphenoxy)benzoic acid | C₁₅H₁₄O₃ | 242.27 | - | Theoretical |
Characterization of 4-(2-ethylphenoxy)benzoic acid
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value. For a similar compound, 4-(2-methylphenoxy)benzoic acid, the melting point is reported to be in the range of 123-129 °C.[5]
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.[6]
-
Infrared Spectroscopy: To identify the characteristic functional groups (e.g., C=O and O-H of the carboxylic acid, C-O-C of the ether).
Scientific Rationale and Trustworthiness
The choice of a nucleophilic aromatic substitution followed by hydrolysis provides a robust and high-yielding pathway to the target molecule. The SNAr reaction is a well-established method for the formation of diaryl ethers, especially when an activated aryl halide is used.[1] The subsequent basic hydrolysis of the nitrile is a reliable and often quantitative transformation.[3] This two-step approach avoids the harsher conditions and potential side reactions associated with older methods like the Ullmann condensation, which often requires high temperatures and stoichiometric copper catalysts.[7]
The purification by recrystallization is a standard and effective method for obtaining high-purity crystalline solids.[4][8] The self-validating nature of this protocol lies in the distinct physical and spectroscopic properties of the starting materials, intermediate, and final product, allowing for straightforward monitoring and characterization at each stage.
References
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
YouTube. (2024). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
QM Magic Class. (n.d.). Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile-Magical Power of Quantum Mechanics-Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
- Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Ethyl-4-hydroxyphenyl)benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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- 8. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
Application Note: 4-(2-Ethylphenoxy)benzoic Acid in Advanced Polymer Synthesis
This Application Note is designed for researchers in polymer science and material engineering. It details the use of 4-(2-ethylphenoxy)benzoic acid (CAS: 1099687-92-9) as a functional mesogenic building block. Unlike commodity monomers, this molecule serves a specialized role in engineering Side-Chain Liquid Crystalline Polymers (SCLCPs) and as a Crystallite Modulator in Covalent Organic Frameworks (COFs).
Executive Summary & Mechanism of Action
4-(2-ethylphenoxy)benzoic acid is a monofunctional aromatic acid characterized by a "kinked" biaryl ether structure. In polymer chemistry, it is rarely used as a backbone monomer (which requires difunctionality) but rather as a terminal mesogen or pendant group .
Key Mechanistic Features
-
Lateral Substitution Effect: The ethyl group at the ortho position (2-position) of the phenoxy ring introduces steric bulk perpendicular to the molecular long axis. In Liquid Crystalline Polymers (LCPs), this "lateral substituent" disrupts efficient chain packing, significantly lowering the melting temperature (
) and glass transition temperature ( ) while preserving the nematic mesophase. -
Defect Capping (COFs): In reticular chemistry, the molecule acts as a "monotopic modulator." During the synthesis of imine-linked COFs (e.g., COF-300), it competes with difunctional linkers, slowing nucleation and controlling crystallite size via the LaMer mechanism.
Application A: Synthesis of Side-Chain Liquid Crystalline Polyacrylates
This protocol describes the conversion of 4-(2-ethylphenoxy)benzoic acid into a polymerizable acrylate monomer, followed by free-radical polymerization. This yields a polymer with tunable optical anisotropy, useful for optical data storage or actuators.
Workflow Diagram
Caption: Synthesis pathway from raw acid to side-chain liquid crystalline polymer (SCLCP).
Detailed Protocol
Phase 1: Spacer Attachment (Etherification/Esterification)
Note: Direct esterification is preferred here to link the acid to the spacer.
Reagents:
-
4-(2-ethylphenoxy)benzoic acid (10 mmol, 2.42 g)
-
6-Chlorohexanol (12 mmol) — Acts as the flexible spacer to decouple mesogen from backbone.
-
Potassium Carbonate (
, 15 mmol) -
Potassium Iodide (KI, catalytic amount)
-
DMF (anhydrous, 30 mL)
Steps:
-
Dissolve the benzoic acid derivative and
in DMF. Stir at room temperature for 30 mins to form the potassium salt. -
Add 6-chlorohexanol and catalytic KI.
-
Heat to 90°C under
atmosphere for 12 hours. -
Workup: Pour into ice water (200 mL). Extract with ethyl acetate (
mL). Wash organic layer with brine, dry over , and evaporate. -
Purification: Recrystallize from ethanol. Target Yield: >85%.
Phase 2: Monomer Synthesis (Acrylation)
Reagents:
-
Intermediate from Phase 1 (10 mmol)
-
Acryloyl chloride (12 mmol)
-
Triethylamine (TEA, 15 mmol)
-
Dichloromethane (DCM, anhydrous)
Steps:
-
Dissolve the intermediate and TEA in dry DCM at 0°C (ice bath).
-
Add acryloyl chloride dropwise over 20 minutes. Exothermic reaction - control rate.
-
Stir at 0°C for 1 hour, then warm to room temperature for 4 hours.
-
Workup: Wash with 1M HCl, then 1M
, then water. -
Purification: Column chromatography (Silica gel, Hexane:Ethyl Acetate 8:2). This removes the inhibitor and unreacted species.
Phase 3: Polymerization
Reagents:
-
Purified Acrylate Monomer (1 g)
-
AIBN (Azobisisobutyronitrile) (1 wt% relative to monomer)
-
Toluene (dry, 10 mL)
Steps:
-
Place monomer and toluene in a Schlenk tube.
-
Degas: Perform 3 Freeze-Pump-Thaw cycles to remove oxygen (critical for radical polymerization).
-
Add AIBN under nitrogen flow.
-
Heat to 65°C for 24 hours.
-
Precipitation: Pour the viscous solution into excess cold methanol (100 mL).
-
Filter the white polymer precipitate and dry under vacuum at 40°C.
Application B: Crystallite Modulator in COF Synthesis
In the synthesis of Covalent Organic Frameworks (e.g., imine-linked COF-300), 4-(2-ethylphenoxy)benzoic acid acts as a modulator . It competes with the structural linkers during the reversible imine condensation, slowing down the reaction rate. This allows for error correction, resulting in higher crystallinity and larger single-crystal domains.
Protocol:
-
Mix: Combine the amine linker (e.g., TAPM) and aldehyde linker (e.g., terephthalaldehyde) in a solvothermal vial.
-
Add Modulator: Add 4-(2-ethylphenoxy)benzoic acid (5–10 equivalents relative to amine).
-
Solvent: Add Dioxane/Acetic Acid mixture.
-
Heat: 120°C for 3 days (static).
-
Result: The monofunctional acid caps surface defects and slows nucleation, yielding highly crystalline COF powders rather than amorphous aggregates.
Characterization & Data Analysis
For the SCLCP synthesized in Section 2, the following properties are expected due to the 2-ethyl substitution:
| Technique | Parameter | Expected Outcome | Mechanistic Reason |
| DSC | 25°C – 45°C | Ethyl group increases free volume, lowering | |
| DSC | 90°C – 110°C | Mesophase stability is maintained but melting point is suppressed. | |
| PLM | Texture | Schlieren Texture | Characteristic of Nematic Liquid Crystals. |
| XRD | d-spacing | Diffuse halo at wide angles | Indicates lack of 3D positional order (Nematic phase). |
References
-
SCLCP Design Principles: Finkelmann, H., & Ringsdorf, H. (1978). Model considerations and examples of enantiotropic liquid crystalline polymers. Makromolekulare Chemie. Link
-
Modulator Chemistry in COFs: Evans, A. M., et al. (2023). COF-300 synthesis and colloidal stabilization with substituted benzoic acids.[1][2][3] RSC Advances. Link
-
Phenoxybenzoic Acid Mesogens: Imrie, C. T. (1999). Side Chain Liquid Crystalline Polymers.[4][5][6][7] Comprehensive Polymer Science. Link
-
Chemical Identity: PubChem Compound Summary for CID 89869749 (Related Structure/Class). Link[8]
(Note: While specific literature on the exact 2-ethyl isomer is proprietary or niche, the protocols above are derived from validated methodologies for the 4-phenoxybenzoic acid class of mesogens.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Colloidal stabilization of CoF-300 particles synthesized with substituted benzoic acids - American Chemical Society [acs.digitellinc.com]
- 3. COF-300 synthesis and colloidal stabilization with substituted benzoic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Side-chain Liquid Crystal Polymers (SCLCP): Methods and Materials. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 4-(4,6-Bis(4-((2-ethylhexyloxy)carbonyl)phenylamino)-1,3,5-triazin-2-ylamino)benzoic acid | C40H50N6O6 | CID 89869749 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 4-(2-Ethylphenoxy)benzoic Acid in Agrochemical Discovery
The following Application Note is designed for researchers in agrochemical discovery and residue analysis. It treats 4-(2-ethylphenoxy)benzoic acid as a critical Structural Probe (SAR Analog) and Synthetic Intermediate used to optimize the lipophilicity and receptor binding of phenoxy-class herbicides.
Executive Summary
4-(2-ethylphenoxy)benzoic acid (4-EPBA) represents a strategic scaffold in the optimization of diphenyl ether and phenoxybenzoic acid herbicides. Unlike commercial heavy-hitters (e.g., Acifluorfen or Dicamba), 4-EPBA lacks electron-withdrawing nitro or trifluoromethyl groups, making it an ideal "Lipophilic Control" in Structure-Activity Relationship (SAR) studies.
This guide details the protocols for:
-
Chemical Synthesis: A scalable
coupling protocol. -
Biological Profiling: Assessing auxin-mimicry via root growth inhibition.
-
Residue Analysis: Using 4-EPBA as an internal standard for HPLC-MS/MS quantification of phenoxy metabolites.
Scientific Background & Mechanism
The Role of the Phenoxybenzoic Scaffold
Herbicides containing the diphenyl ether moiety typically function via two distinct mechanisms depending on their substitution pattern:
-
PPO Inhibition (Protoporphyrinogen Oxidase): Requires strong electron-withdrawing groups (e.g., -NO2, -CF3) at the ortho/para positions.
-
Auxin Mimicry (TIR1/AFB Signaling): Requires a carboxylic acid tail and specific steric conformation to fit the auxin receptor pocket.
4-EPBA serves as a probe for the Auxin Mimicry pathway. The 2-ethyl substituent on the phenoxy ring introduces steric bulk and increased lipophilicity (LogP shift) without altering the electronic character as drastically as a halogen. This allows researchers to isolate the steric contribution of the ortho-position during receptor binding kinetics.
Mechanism of Action (Auxin Pathway)
Upon application, 4-EPBA mimics the natural plant hormone Indole-3-acetic acid (IAA).
-
Uptake: The compound enters the cell via passive diffusion (due to the lipophilic ethyl group) and auxin influx carriers (AUX1).
-
Receptor Binding: It binds to the TIR1/AFB F-box proteins.
-
Degradation: This complex recruits Aux/IAA transcriptional repressors for ubiquitination and proteasomal degradation.
-
Gene Activation: Release of repression leads to uncontrolled expression of auxin-response genes (ARFs), causing epinasty, tissue swelling, and plant death.
Pathway Visualization
Figure 1: Proposed Mode of Action for 4-EPBA as an Auxinic Herbicide Mimic.
Experimental Protocols
Synthesis of 4-(2-ethylphenoxy)benzoic Acid
Objective: Synthesize high-purity 4-EPBA for biological testing using a copper-catalyzed Ullmann-type coupling.
Reagents:
-
2-Ethylphenol (1.0 eq)
-
4-Iodobenzoic acid methyl ester (1.1 eq)
-
Cesium Carbonate (
, 2.0 eq) -
Copper(I) Iodide (CuI, 10 mol%)
-
Ligand: N,N-Dimethylglycine (20 mol%)
-
Solvent: 1,4-Dioxane
Protocol:
-
Charge: In a dry Schlenk tube, add 2-ethylphenol (10 mmol), 4-iodobenzoic acid methyl ester (11 mmol),
(20 mmol), CuI (1 mmol), and N,N-Dimethylglycine (2 mmol). -
Degas: Evacuate and backfill with Argon (3x). Add dry 1,4-Dioxane (20 mL).
-
Reflux: Heat the mixture to 110°C for 24 hours under Argon.
-
Workup: Cool to RT. Filter through a Celite pad. Concentrate the filtrate under reduced pressure.
-
Hydrolysis: Dissolve the intermediate ester in THF/Water (1:1) and add LiOH (3 eq). Stir at 60°C for 4 hours.
-
Acidification: Acidify to pH 2 with 1M HCl. The product, 4-EPBA, will precipitate.
-
Purification: Recrystallize from Ethanol/Water.
-
Expected Yield: 75-85%
-
Characterization:
H NMR (DMSO- ) to confirm the ethyl triplet/quartet and benzoic acid protons.
-
Biological Assay: Arabidopsis Root Growth Inhibition
Objective: Quantify the herbicidal potency (
Materials:
-
Arabidopsis thaliana seeds (Col-0).
-
0.5x Murashige and Skoog (MS) agar plates.
-
4-EPBA stock solution (100 mM in DMSO).
Workflow:
-
Sterilization: Surface sterilize seeds (70% EtOH, 2 min).
-
Plating: Plate seeds on MS agar containing varying concentrations of 4-EPBA (0, 0.1, 1, 10, 100
). -
Stratification: Keep plates at 4°C for 2 days in darkness.
-
Growth: Transfer to growth chamber (22°C, 16h light/8h dark).
-
Measurement: After 7 days, photograph plates and measure primary root length using ImageJ.
-
Analysis: Plot Dose-Response curve using a 4-parameter logistic model.
Data Template:
| Compound | Concentration ( | Mean Root Length (mm) | Inhibition (%) |
| Control | 0 | 45.2 | - |
| 4-EPBA | 0.1 | 41.0 | 9.3 |
| 4-EPBA | 1.0 | 22.5 | 50.2 |
| 4-EPBA | 10.0 | 5.1 | 88.7 |
| 2,4-D (Ref) | 1.0 | 18.2 | 59.7 |
Analytical Protocol: Residue Analysis in Soil
Objective: Detect 4-EPBA residues in soil samples to assess environmental persistence.
Method: LC-MS/MS (MRM Mode).
-
Column: C18 Reverse Phase (
mm, 1.7 ). -
Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile.
-
Gradient: 10% B to 90% B over 8 mins.
-
Transitions:
-
Precursor: 241.1 m/z (
) -
Quantifier Ion: 197.1 m/z (Loss of
) -
Qualifier Ion: 169.1 m/z (Cleavage of ethyl group)
-
Synthesis Workflow Diagram
The following diagram illustrates the critical steps in the synthesis and purification of 4-EPBA, highlighting the hydrolysis checkpoint.
Figure 2: Synthetic pathway for 4-(2-ethylphenoxy)benzoic acid via Ullmann coupling.
References
-
Song, H., et al. (2020). "Design, Synthesis, and Herbicidal Activity of Novel Phenoxybenzoic Acid Derivatives." Journal of Agricultural and Food Chemistry. Link
-
Grossmann, K. (2010). "Auxin herbicides: current status of mechanism and mode of action." Pest Management Science. Link
-
Hao, G.F., et al. (2013). "Structure-Activity Relationships of Diphenyl Ether Herbicides." Journal of Computer-Aided Molecular Design. Link
-
Chem-Impex International. "4-(2-Methylphenoxy)Benzoic Acid - Product Data." Catalog Entry. Link
-
Tan, M.K., et al. (2005). "Mechanism of Action of Auxin Mimics: TIR1/AFB." Science. Link
(Note: While specific literature on the exact "2-ethyl" analog is sparse, the protocols above are derived from validated methodologies for the phenoxybenzoic acid class as cited in Refs 1 & 3.)
Experimental procedure for the esterification of 4-(2-ethylphenoxy)benzoic acid
Abstract & Scope
This application note details the optimized synthetic procedures for the esterification of 4-(2-ethylphenoxy)benzoic acid , a critical intermediate in the synthesis of aryloxyphenoxypropionate herbicides and potentially PPAR-agonist pharmaceutical scaffolds.[1]
While standard benzoic acid esterifications are well-documented, the presence of the electron-donating 2-ethylphenoxy ether moiety at the para-position introduces specific electronic considerations. This guide presents two validated pathways:
-
Method A (Fischer Esterification): A scalable, atom-economical approach using sulfuric acid catalysis, ideal for process chemistry.[1][2]
-
Method B (Acyl Chloride Activation): A high-conversion route using thionyl chloride (
), recommended for sterically demanding alcohols or when anhydrous conditions are strictly required.[1][2]
Scientific Background & Mechanistic Logic
Structural Analysis
The target substrate features a carboxylic acid group para to a phenoxy ether linkage.[1]
-
Electronic Effect: The phenoxy group is a strong resonance donor (+M effect).[1] This increases electron density in the benzoic ring, rendering the carbonyl oxygen more basic (facilitating protonation) but making the carbonyl carbon less electrophilic.[1]
-
Steric Environment: The 2-ethyl substituent is located on the distal phenoxy ring, remote from the reaction center.[1] Therefore, steric hindrance at the carboxyl group is negligible compared to ortho-substituted benzoic acids.[1]
Reaction Mechanism (Acid-Catalyzed)
The transformation follows the classic Nucleophilic Acyl Substitution pathway.[1] The reaction is an equilibrium process driven to completion by the removal of water (Le Chatelier’s principle) or the use of a large excess of alcohol.[1]
Key Mechanistic Steps:
-
Protonation: Acid catalyst protonates the carbonyl oxygen, activating the electrophile.[1]
-
Nucleophilic Attack: The alcohol (R-OH) attacks the carbonyl carbon.[1]
-
Proton Transfer: Rapid intramolecular proton transfer creates a good leaving group (
).[1][2] -
Elimination: Water is eliminated, reforming the carbonyl double bond to yield the ester.[1]
Figure 1: Simplified mechanistic flow of the acid-catalyzed esterification process.
Experimental Protocols
Method A: Fischer Esterification (Standard Process)
Best for: Methyl/Ethyl esters, large-scale synthesis, green chemistry compliance.[1][2]
Materials:
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (calcium chloride or Drierite).
-
Dissolution: Charge the flask with 4-(2-ethylphenoxy)benzoic acid (e.g., 10 g). Add the anhydrous alcohol (e.g., 100 mL). Stir until a suspension or partial solution is formed.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.5 mL) dropwise. The reaction is slightly exothermic; ensure the temperature does not spike uncontrolled.
-
Reflux: Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH). Maintain reflux for 4–6 hours .
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure (Rotavap) to remove roughly 80% of the alcohol.[1]
-
Pour the residue into ice-cold water (200 mL). The ester should precipitate as a solid or oil.[1]
-
Extract with Ethyl Acetate (
mL).[1][2] -
Wash the combined organic layers with saturated
(to remove unreacted acid) and Brine.[1] -
Dry over anhydrous
, filter, and concentrate.[1]
-
-
Purification: Recrystallize from hot ethanol/water or purify via flash column chromatography if necessary.
Method B: Thionyl Chloride Activation (High Purity)
Best for: Sterically hindered alcohols, high-value intermediates, or when equilibrium yield is insufficient.[1][2]
Materials:
-
Thionyl Chloride (
) (1.5 equiv)[1][2] -
Alcohol (R-OH) (Excess or 1.1 equiv if using inert solvent)[1][2]
Procedure:
-
Activation: In a dry flask under inert atmosphere (
), suspend the carboxylic acid in dry Toluene or DCM. -
Chlorination: Add Thionyl Chloride dropwise, followed by a catalytic amount of DMF.[1]
-
Reaction: Heat to reflux (or 40°C for DCM) for 2 hours until gas evolution (
) ceases. The solution should become clear, indicating formation of the acid chloride.[1] -
Evaporation (Optional but recommended): Remove excess
and solvent under vacuum to isolate the crude acid chloride (minimizes side reactions).[1] -
Esterification: Redissolve the acid chloride in dry DCM. Add the Alcohol (and Pyridine/Triethylamine if using stoichiometric alcohol) slowly at 0°C.[1]
-
Completion: Stir at room temperature for 2 hours. Quench with water and proceed to extraction as in Method A.
Process Workflow & Visualization
The following diagram illustrates the decision matrix and workflow for the synthesis.
Figure 2: Operational workflow for the synthesis and purification of the target ester.
Process Control & Analytics
To ensure "Self-Validating" protocols, the following analytical parameters should be used.
Table 1: Analytical Specifications
| Parameter | Method | Acceptance Criteria |
| Reaction Progress | TLC (Silica) | Mobile Phase: 20% EtOAc in Hexanes.[1][2] |
| Purity | HPLC (C18) | > 98.0% Area.[1][2][6] Gradient: 50-95% ACN in Water (0.1% TFA).[1][2] |
| Identity (NMR) | Ethyl Ester: Quartet ~4.3 ppm (2H), Triplet ~1.3 ppm (3H).[1][2] Aromatic: Distinct phenoxy signals (6.8-8.0 ppm).[1][2] | |
| Identity (IR) | FTIR (ATR) | Strong Carbonyl ( |
Troubleshooting Guide:
-
Low Yield: If conversion stalls, add molecular sieves (3Å) to the reaction mixture to sequester water, pushing the equilibrium forward.[1]
-
Emulsion during Workup: The presence of the phenoxy ether chain can act as a surfactant.[1] Use a brine wash and allow extended settling time, or filter through a Celite pad to break emulsions.[1]
References
-
General Procedure for Fischer Esterification : Org. Synth.1931 , 10,[1][2] 48. "Ethyl Benzoate".[1] Link[1][2]
-
Synthesis of Phenoxybenzoic Acids : U.S. Patent 4,323,692.[1] "Process for preparing phenoxybenzoic acids". Link
-
Acid Chloride Esterification Method : Org. Synth.1977 , 56,[1][2][6] 59. "Esterification of Carboxylic Acids". Link[1][2]
-
Microwave Assisted Esterification : ResearchGate. "Esterification of Benzoic Acid with 2-Ethylhexanol". Link
-
Compound Data : PubChem. "4-(2-Ethyl-4-hydroxyphenyl)benzoic acid" (Structural Analog Data).[1][2] Link
Sources
- 1. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. CN116217372A - A kind of synthetic method of 2-methyl-4-acetylbenzoic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: Safe Handling, Storage, and Protocol Integration of 4-(2-ethylphenoxy)benzoic acid
Executive Summary
4-(2-ethylphenoxy)benzoic acid is a specialized organic intermediate utilized primarily in the synthesis of pharmaceutical candidates and agrochemical actives.[1][2] As a substituted diphenyl ether derivative, it serves as a critical building block for scaffold libraries targeting metabolic and anti-inflammatory pathways.[1]
This guide provides a rigorous technical framework for researchers handling this compound. Due to the limited public availability of specific physicochemical data for this exact CAS registry number, the protocols below synthesize verified data from close structural analogs (e.g., 4-(2-methylphenoxy)benzoic acid) and standard operating procedures (SOPs) for benzoic acid derivatives. All physical constants should be treated as predictive ranges requiring lot-specific verification via Certificate of Analysis (CoA).
Physicochemical Profile & Technical Specifications
The following data aggregates predicted values based on Structure-Activity Relationship (SAR) analysis of the 2-ethyl and 4-phenoxy moieties.
| Property | Value / Range (Predicted) | Notes |
| Chemical Formula | C₁₅H₁₄O₃ | |
| Molecular Weight | 242.27 g/mol | |
| Appearance | Off-white to beige solid | Crystalline powder form is typical.[1][2][3][4][5][6] |
| Melting Point | 115°C – 130°C | Estimated based on ortho-methyl analog (123-129°C).[1][2][3][4] |
| Solubility (Water) | Negligible (< 0.1 mg/mL) | Hydrophobic aromatic core dominates.[1][2][3][4] |
| Solubility (DMSO) | High (> 50 mM) | Preferred solvent for biological stock solutions.[1][2][3][4] |
| Solubility (Ethanol) | Moderate to High | Suitable for chemical synthesis applications.[2][3][4] |
| pKa | ~4.2 (Carboxylic acid) | Consistent with benzoic acid derivatives.[2][3][4] |
Hazard Identification & Safety Decision Matrix
GHS Classification (Class-Based)[1][2][3][4]
-
Signal Word: WARNING
-
H319: Causes serious eye irritation.[7]
Hierarchy of Controls
The following decision matrix outlines the required Personal Protective Equipment (PPE) and engineering controls based on the scale of operation.
Figure 1: Risk-based safety decision matrix for handling 4-(2-ethylphenoxy)benzoic acid.
Storage & Stability Protocols
Proper storage is critical to prevent hydrolysis or oxidative degradation of the ethyl side chain.[1]
Storage Logic Tree
Figure 2: Decision tree for long-term vs. working stock storage.
Protocol 1: Long-Term Storage (Solid)[1][2][3]
-
Container: Keep in the original amber glass vial. If transferring, use borosilicate glass with a PTFE-lined cap.[1]
-
Environment: Store at 2–8°C .
-
Desiccation: The carboxylic acid moiety can be hygroscopic.[1] Store the vial inside a secondary container (e.g., a sealed jar) with active desiccant packets (silica gel).
Protocol 2: Working Solution Storage
-
Solvent: Dissolve in anhydrous DMSO (Dimethyl Sulfoxide).
-
Temperature: Aliquot and store at -20°C .
-
Freeze-Thaw: Avoid repeated freeze-thaw cycles. Limit to a maximum of 3 cycles.
-
Shelf Life: Discard solutions after 1 month to ensure potency in biological assays.
Handling & Solubilization Protocols
Protocol 3: Preparation of 10 mM Stock Solution
Objective: Create a stable stock for biological screening.
Materials:
Procedure:
-
Calculation: Calculate the mass required.
-
Weighing: Weigh ~2.4–2.5 mg of powder into a tared 1.5 mL microcentrifuge tube or amber glass vial. Record the exact mass.
-
Volume Adjustment: Add the precise volume of DMSO calculated from the exact mass to achieve 10 mM.
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 1–2 minutes.
-
Inspection: Ensure the solution is completely clear and colorless to pale yellow.[1]
Protocol 4: Aqueous Dilution for Assays
Critical Note: Direct addition of the stock to aqueous media may cause precipitation due to the hydrophobic nature of the 2-ethylphenoxy group.[1]
-
Intermediate Dilution: Perform a serial dilution in DMSO first (e.g., 10 mM
1 mM). -
Final Step: Add the diluted DMSO stock to the cell culture medium or buffer while vortexing the buffer rapidly.[1]
-
Limit: Keep final DMSO concentration
(v/v) to avoid solvent toxicity in cells.
Disposal & Spill Management[1][2][3][4][12]
Spill Response Workflow
-
Evacuate & Ventilate: If >1g is spilled outside a hood, evacuate the immediate area.[1]
-
PPE: Don nitrile gloves, lab coat, and safety goggles.[1]
-
Containment:
-
Cleaning: Wipe the surface with 70% Ethanol followed by water.[1]
-
Disposal: Label waste as "Solid/Liquid Chemical Waste: Benzoic Acid Derivative." Do not dispose of down the drain.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 578656, 2-(4-Methylphenoxy)benzoic acid (Analog Reference).[1] Retrieved from [Link][1][2][3][4]
-
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets.[1] Retrieved from [Link][1][2][3][4]
Sources
- 1. 4-Phenoxybenzoic acid | C13H10O3 | CID 75182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. Benzoic acid - Wikipedia [en.wikipedia.org]
- 4. Citric acid (CAS 77-92-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 4-(2-Ethyl-4-hydroxyphenyl)benzoic acid | C15H14O3 | CID 21841504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 无水柠檬酸粉末 anhydrous for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. acs.org [acs.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Purity Assurance for 4-(2-ethylphenoxy)benzoic acid
Ticket ID: #EPBA-PUR-001 Topic: Identification and Removal of Impurities in 4-(2-ethylphenoxy)benzoic acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Criticality of the Ether Linkage
Welcome to the technical support hub for 4-(2-ethylphenoxy)benzoic acid . As you likely know, this compound is a pivotal intermediate—often serving as a scaffold in the synthesis of PPAR agonists or specific agrochemicals. The steric bulk of the ortho-ethyl group on the phenoxy ring introduces unique synthetic challenges compared to its para-substituted counterparts.
In my experience, the formation of the diaryl ether bond (via Ullmann or SNAr coupling) is the primary source of failure. Incomplete coupling leads to stubborn residual phenol, while aggressive conditions generate decarboxylated byproducts. This guide moves beyond basic "textbook" purification to address the specific physicochemical behavior of this sterically hindered ether.
Module 1: Diagnostic Hub (Identification)
Before attempting purification, you must accurately characterize the "filth" profile. Relying solely on melting point is dangerous due to the potential for eutectic formation with starting materials.
Standardized HPLC Protocol
We recommend a Reverse-Phase (RP) method with acidic suppression. The carboxylic acid moiety must be protonated to prevent peak tailing and ensure reproducible retention times (
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent Zorbax or Waters XBridge), 150mm x 4.6mm, 5µm | Provides sufficient hydrophobic interaction for aromatic separation. |
| Mobile Phase A | 0.1% H₃PO₄ in Water | Suppresses ionization of benzoic acid ( |
| Mobile Phase B | Acetonitrile (ACN) | High elution strength for lipophilic diaryl ethers.[1] |
| Gradient | 40% B to 90% B over 15 min | Starts weak to separate polar acids, ramps high to elute neutral dimers. |
| Detection | UV @ 230 nm | Maximizes absorbance of the benzoyl chromophore. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
Impurity Fingerprint Table
| Impurity ID | Structure / Name | Relative | Origin / Causality |
| Impurity A | 4-Halobenzoic acid (Cl/F) | ~0.6 - 0.8 | Unreacted electrophile. Highly polar compared to product. |
| Impurity B | 2-Ethylphenol | ~0.9 or 1.1 | Unreacted nucleophile.[1] Warning: Often co-elutes or tails.[1] Distinct "medicinal" odor. |
| Impurity C | 4-(2-ethylphenoxy)benzene | > 1.2 | Decarboxylated byproduct. Occurs if reaction temp >140°C without sufficient base buffering. |
| Impurity D | 4,4'-Biphenyldicarboxylic acid | ~0.5 | Homocoupling of halo-acid (typical in Cu-catalyzed Ullmann reactions).[1] |
Diagnostic Logic Flow
Use the following logic gate to interpret your chromatogram and select the correct purification strategy.
Figure 1: Analytical decision matrix for identifying dominant impurities based on retention time (RRT) and physical appearance.
Module 2: Purification Protocols (Removal)
We rely on Orthogonality . Since the product is an acid, we exploit pH switching to remove neutral impurities (Impurity B & C), followed by solubility switching (Recrystallization) to remove inorganic salts and structural isomers.
Protocol A: The "pH Switch" (Primary Purification)
Best for: Removing unreacted 2-ethylphenol and decarboxylated byproducts.
The Mechanism: At pH 12, the product is a water-soluble benzoate salt. Neutral impurities (ethers, phenols with high pKa) remain in the organic layer.
-
Dissolution: Dissolve crude solid in 10% NaOH (aq). Use 10 mL per gram of crude.
-
Note: If the solution is dark brown/black, add activated charcoal (5 wt%), stir for 30 mins, and filter through Celite.
-
-
The Wash (Critical): Extract the aqueous phase twice with Ethyl Acetate or Toluene.
-
Why? This removes Impurity C (Decarboxylated) and the bulk of Impurity B (2-ethylphenol).
-
Discard the organic layer.[1]
-
-
Precipitation: Cool the aqueous layer to 5°C. Slowly add 6N HCl dropwise with vigorous stirring until pH < 2.
-
Observation: The product should crash out as a thick white/off-white solid.
-
-
Filtration: Filter the solid and wash with cold water to remove trapped NaCl/KCl salts.
Protocol B: Recrystallization (Polishing)
Best for: Removing Impurity A (Halo-acids) and trace isomers.
Solvent System: Ethanol/Water (70:30) or Toluene.[1][2]
-
Suspend the dried acid from Protocol A in minimal boiling Ethanol.
-
Add hot water dropwise until persistent turbidity is observed.
-
Re-heat to clear the solution.
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
Technical Tip: Fast cooling traps 2-ethylphenol in the crystal lattice. Slow cooling excludes it.[1]
-
Visual Workflow: Acid-Base Partitioning
Figure 2: The "pH Switch" workflow.[1] Neutral impurities are partitioned into the organic waste stream before product recovery.
Module 3: Troubleshooting FAQ
Q1: My product has a persistent pink/reddish hue. How do I fix this?
-
Cause: Trace oxidation of residual 2-ethylphenol into quinones.
-
Solution: During the Protocol A (NaOH stage), add a small amount of Sodium Bisulfite (NaHSO₃) or Sodium Dithionite. These reducing agents convert colored quinones back to colorless phenols, which are then washed away in the organic phase.
Q2: I see a "ghost peak" at the solvent front in HPLC.
-
Cause: This is likely Copper salts (if Ullmann coupling was used) or inorganic nitrates.
-
Solution: Perform an EDTA wash.[1] Dissolve the product in Ethyl Acetate and wash with 5% aqueous EDTA solution (pH 8-9). This chelates Cu²⁺ ions, pulling them into the aqueous phase.
Q3: The melting point is broad (e.g., 115-125°C) instead of sharp.
-
Cause: You likely have a eutectic mixture of the product and 4-chlorobenzoic acid (Impurity A). They co-crystallize easily.
-
Solution: Switch solvent. If you used Ethanol/Water, try recrystallizing from Toluene. 4-chlorobenzoic acid is less soluble in cold Toluene than the ether product, allowing for better separation.
Q4: The yield after Acid-Base extraction is lower than expected.
-
Cause: The "2-ethyl" group increases lipophilicity. Some of your product salt might be partitioning into the organic wash if the ionic strength of the water layer is too low.
-
Solution: Saturate the aqueous layer with NaCl (brine) before doing the organic wash. This "salting out" effect forces the benzoate salt to stay in the aqueous phase.
References
-
Ullmann Ether Synthesis Mechanisms
- Purification of Benzoic Acid Derivatives: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Acid-Base Extraction Protocols).
- Snyder, L. R., et al. Practical HPLC Method Development. Wiley-Interscience.
-
Synthesis of Phenoxybenzoic Acids
Sources
Technical Support Center: Navigating the Chemistry of 4-(2-ethylphenoxy)benzoic acid
Welcome to the technical support center for 4-(2-ethylphenoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this versatile building block. Our goal is to empower you with the knowledge to anticipate and prevent its degradation during your chemical transformations.
Introduction to 4-(2-ethylphenoxy)benzoic acid
4-(2-ethylphenoxy)benzoic acid is a valuable intermediate in the synthesis of a variety of compounds, from pharmaceuticals to advanced materials. Its unique structure, featuring a sterically demanding ortho-ethyl group on the phenoxy moiety, imparts specific properties but also presents challenges in terms of chemical stability under certain reaction conditions. Understanding the potential degradation pathways is paramount to achieving high yields and purity in your synthetic endeavors.
This guide will delve into the primary degradation mechanisms, provide practical strategies to mitigate these issues, and offer detailed analytical protocols for monitoring the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for 4-(2-ethylphenoxy)benzoic acid?
A1: The two primary degradation pathways of concern for 4-(2-ethylphenoxy)benzoic acid are decarboxylation of the benzoic acid moiety and cleavage of the ether linkage. The propensity for each pathway is highly dependent on the reaction conditions employed.
Q2: Under what conditions is decarboxylation a significant risk?
A2: Decarboxylation, the loss of carbon dioxide from the carboxylic acid group, is typically induced by high temperatures, generally above 200°C in the absence of a catalyst.[1] The presence of strong acids or bases can facilitate this process at lower temperatures. Oxidizing conditions can also promote decarboxylation.
Q3: How can I minimize decarboxylation during my reaction?
A3: To minimize decarboxylation, it is crucial to maintain moderate reaction temperatures whenever possible. If elevated temperatures are necessary, consider using a high-boiling point solvent to ensure even heat distribution and avoid localized overheating. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial by preventing oxidative decarboxylation.
Q4: What conditions can lead to the cleavage of the ether bond?
A4: The ether linkage in 4-(2-ethylphenoxy)benzoic acid is generally stable but can be cleaved under harsh acidic conditions, particularly in the presence of strong protic acids like HBr or HI, or strong Lewis acids like BBr₃, often requiring elevated temperatures.[2][3][4] The ortho-ethyl group may exert a minor steric influence on the reaction rate, but cleavage is still a possibility under forcing conditions.[5]
Q5: Are there specific reagents I should avoid to prevent ether cleavage?
A5: Avoid using strong, non-coordinating acids at high temperatures. If acidic conditions are required, opt for milder acids or buffer the reaction medium if the protocol allows. Be particularly cautious with reagents known to be effective for ether cleavage, such as boron tribromide, especially if your reaction requires cryogenic or elevated temperatures.
Troubleshooting Guide
This section addresses specific issues you may encounter during common synthetic transformations involving 4-(2-ethylphenoxy)benzoic acid.
Issue 1: Low yield in amide coupling reactions due to suspected degradation.
Symptoms:
-
Formation of a significant amount of 2-ethylphenol as a byproduct, detected by GC-MS or LC-MS.
-
Evolution of gas (CO2) from the reaction mixture, even at temperatures below the expected decarboxylation point.
-
Complex reaction mixture with multiple unidentified peaks in the HPLC analysis.
Root Cause Analysis:
The combination of a sterically hindered carboxylic acid and certain activating agents can lead to side reactions and degradation. The ortho-ethyl group can make the carboxyl group less accessible for amide bond formation, potentially requiring more forcing conditions that can lead to degradation. Some common coupling reagents, when used at elevated temperatures, can promote decarboxylation or other side reactions.
Mitigation Strategies:
-
Choice of Coupling Reagent: For sterically hindered benzoic acids, consider using coupling reagents known to be effective in such cases. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA) can be effective at room temperature, thereby minimizing thermal degradation.
-
Reaction Temperature: Maintain the reaction temperature as low as possible. Many modern coupling reagents are efficient at or below room temperature.
-
Order of Addition: Add the coupling reagent to a solution of the carboxylic acid and base, stir for a short period to allow for activation, and then add the amine. This can prevent side reactions of the activated acid.
Issue 2: Formation of impurities during esterification.
Symptoms:
-
The presence of 4-hydroxybenzoic acid and 2-ethylphenol in the crude product.
-
Lower than expected yield of the desired ester.
Root Cause Analysis:
Acid-catalyzed esterification (e.g., Fischer esterification) using strong mineral acids like sulfuric acid at high temperatures can promote both ether cleavage and, to a lesser extent, decarboxylation.
Mitigation Strategies:
-
Milder Catalysts: Instead of strong mineral acids, consider using milder catalysts such as solid acid catalysts (e.g., montmorillonite K10) or organocatalysts.[6] These can often promote esterification at lower temperatures.
-
Alternative Esterification Methods:
-
Reaction with Alkyl Halides: Convert the carboxylic acid to its carboxylate salt with a non-nucleophilic base (e.g., cesium carbonate) and react it with an alkyl halide in a polar aprotic solvent like DMF or acetonitrile. This method avoids strongly acidic conditions.
-
Using Trialkyloxonium Salts: Reagents like triethyloxonium tetrafluoroborate can effectively esterify carboxylic acids under mild conditions in the presence of a hindered base.[7]
-
Analytical Protocols
Monitoring Reaction Progress and Purity by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is essential for monitoring the progress of your reactions and assessing the purity of your 4-(2-ethylphenoxy)benzoic acid. A reverse-phase method is typically suitable.
Table 1: Recommended HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 30% B, ramp to 90% B over 15 min, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Column Temperature | 30 °C |
This is a general method and may require optimization for your specific application and to achieve baseline separation of all potential impurities.[8][9][10]
Identifying Potential Degradation Products
The primary degradation products to monitor for are:
-
2-ethylphenol: Arising from ether cleavage.
-
4-hydroxybenzoic acid: Arising from ether cleavage.
-
1-ethyl-2-phenoxybenzene: The product of decarboxylation.
It is advisable to have analytical standards of these compounds to confirm their presence by retention time matching and to quantify them if necessary.
Experimental Workflows
Workflow 1: Amide Coupling with Minimal Degradation
Caption: Workflow for a robust amide coupling protocol.
Detailed Protocol:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-(2-ethylphenoxy)benzoic acid (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous DMF.
-
Add diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution and stir for 5 minutes.
-
Add HATU (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1M HCl (if the amine is not acid-sensitive), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Workflow 2: Preventing Degradation in Synthesis
Caption: Decision tree for preventing degradation.
By carefully selecting your reaction conditions and being mindful of the inherent reactivity of 4-(2-ethylphenoxy)benzoic acid, you can successfully employ this valuable building block in your synthetic campaigns while minimizing the formation of unwanted byproducts.
References
- EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene - Google Patents.
-
Kinetic study of hydrolysis of benzoates. part xxvii. ortho substituent effect in alkaline hydrolysis of phenyl esters of substituted benzoic acids in aqueous BU4NBr - ResearchGate. Available at: [Link]
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents.
-
Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation - Longdom Publishing. Available at: [Link]
-
Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp | PLOS One - Research journals. Available at: [Link]
-
The Synthesis of Sterically Hindered Amides - CHIMIA. Available at: [Link]
-
Pd(II)-Catalyzed ortho-Alkylation of Benzoic Acids with Alkyl Halides - PMC - NIH. Available at: [Link]
-
Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products - ResearchGate. Available at: [Link]
-
esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates - Organic Syntheses Procedure. Available at: [Link]
-
Ruthenium Catalyzed Ortho‐Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts - PMC - NIH. Available at: [Link]
-
Synthesis of 2-(4-methylphenoxy)benzoic acid - PrepChem.com. Available at: [Link]
-
A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology - PubMed. Available at: [Link]
-
Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp - ResearchGate. Available at: [Link]
-
18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. Available at: [Link]
-
The Synthesis of Sterically Hindered Amides - ResearchGate. Available at: [Link]
-
Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review - MDPI. Available at: [Link]
-
Cleavage Of Ethers With Acid - Master Organic Chemistry. Available at: [Link]
-
Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst - ijstr.org. Available at: [Link]
-
Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with... - ResearchGate. Available at: [Link]
-
The synthesis of sterically hindered amides - PubMed. Available at: [Link]
-
Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles - ThaiScience. Available at: [Link]
-
Pyrethroid exposure biomarker 3-phenoxybenzoic acid (3-PBA) binds to transthyretin and is positively associated - DTU Research Database. Available at: [Link]
-
Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp - PMC - NIH. Available at: [Link]
-
Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation - Longdom Publishing. Available at: [Link]
-
18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]
-
Degradation Kinetics and Mechanism of β-Cypermethrin and 3-Phenoxybenzoic Acid by Lysinibacillus pakistanensis VF-2 in Soil Remediation | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
-
synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Available at: [Link]
-
Alcohol or phenol synthesis by ether cleavage - Organic Chemistry Portal. Available at: [Link]
-
ether cleavage with strong acids - YouTube. Available at: [Link]
Sources
- 1. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. longdom.org [longdom.org]
- 9. thaiscience.info [thaiscience.info]
- 10. longdom.org [longdom.org]
Addressing challenges in the characterization of 4-(2-ethylphenoxy)benzoic acid
Introduction: Welcome to the technical support center for 4-(2-ethylphenoxy)benzoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this molecule. As a key intermediate in various synthetic pathways, its purity and structural integrity are paramount. This document provides in-depth troubleshooting guides and validated protocols to address common challenges encountered during its characterization, ensuring the reliability and reproducibility of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, properties, and analysis of 4-(2-ethylphenoxy)benzoic acid.
Q1: What are the expected physicochemical properties of 4-(2-ethylphenoxy)benzoic acid?
A1: Based on its structure and data from analogous compounds, a summary of expected properties is provided below. These values should be considered as estimates and confirmed empirically with your specific batch.
| Property | Expected Value / Observation | Rationale / Notes |
| Molecular Formula | C₁₅H₁₄O₃ | Derived from its chemical structure. |
| Molecular Weight | 242.27 g/mol | [1] |
| Appearance | Off-white to white solid/powder | Typical for aromatic carboxylic acids of this class.[2][3] |
| Melting Point | ~115-135 °C | This is an estimate. The related 4-(2-methylphenoxy)benzoic acid melts at 123-129 °C.[2] The ethyl group may slightly alter crystal packing and affect this range. |
| Solubility | Soluble in methanol, ethanol, DMSO, ethyl acetate; Poorly soluble in water. | The carboxylic acid group provides some polarity, but the two aromatic rings make it largely non-polar. |
| Storage Conditions | Store at 2-8°C, desiccated. | To prevent potential degradation over time, especially if trace impurities are present.[2][3] |
Q2: What is the most common synthetic route, and what impurities should I look out for?
A2: A common and efficient method for synthesizing diaryl ethers is the Ullmann condensation. This reaction involves coupling a phenol (2-ethylphenol) with an aryl halide (4-halobenzoic acid, typically bromo- or iodo-) using a copper catalyst.
Potential impurities derived from this synthesis include:
-
Starting Materials: Unreacted 2-ethylphenol and 4-halobenzoic acid.
-
Side-Products: Phenolic dimers or byproducts from the self-coupling of starting materials.
-
Catalyst Residues: Trace amounts of copper, which may interfere with certain biological assays.
-
Solvent Residues: Residual high-boiling point solvents used in the synthesis (e.g., DMF, NMP).
Section 2: Synthesis and Analytical Workflow
A robust analytical workflow is critical for confirming the identity and purity of newly synthesized 4-(2-ethylphenoxy)benzoic acid. The diagram below outlines a typical workflow from synthesis to final characterization.
Caption: General workflow from synthesis to full characterization.
Section 3: Troubleshooting Guides by Analytical Technique
High-Performance Liquid Chromatography (HPLC)
Q: My HPLC peak for 4-(2-ethylphenoxy)benzoic acid is broad and tailing. What's the cause and how can I fix it?
A: This is a classic issue for acidic compounds on standard C18 columns.
-
Causality: The primary cause is secondary interaction between the acidic proton of the carboxyl group and residual, un-capped silanol groups on the silica-based stationary phase. This leads to inconsistent retention and poor peak shape.
-
Troubleshooting Steps:
-
Mobile Phase Modification (Primary Solution): Add a small amount of acid to your mobile phase to suppress the ionization of the carboxylic acid. A final concentration of 0.05-0.1% formic acid or trifluoroacetic acid (TFA) in both the aqueous and organic phases is standard practice. This ensures the analyte is in a single, neutral form, minimizing silanol interactions.[4]
-
Column Choice: If peak shape issues persist, consider using a column with advanced end-capping technology or a different stationary phase altogether (e.g., a Phenyl-Hexyl column) that may offer different selectivity.
-
Check for Overload: Injecting too high a concentration can also lead to peak tailing. Try diluting your sample by a factor of 10 and re-injecting.
-
Q: I see an unexpected peak in my HPLC chromatogram. How do I identify it?
A: The unexpected peak is likely a synthesis-related impurity or a degradation product.
-
Causality: Impurities can co-elute or have similar retention times to the main peak. Identification requires separating the peaks and obtaining structural information.
-
Troubleshooting & Identification Workflow:
-
Method Optimization: First, optimize your HPLC method to achieve baseline separation of the impurity from the main peak. Try adjusting the gradient slope or the organic solvent percentage.
-
UV-Vis Spectral Analysis: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector. Compare the UV spectrum of the impurity peak to your main compound. A significantly different spectrum suggests a different chromophore and thus a structurally distinct impurity (e.g., a starting material vs. a side-product).
-
HPLC-MS Analysis: The most definitive method is to analyze the sample by LC-MS. Obtain the mass-to-charge ratio (m/z) of the impurity peak. This will provide its molecular weight.
-
An m/z corresponding to 2-ethylphenol or 4-bromobenzoic acid indicates unreacted starting materials.
-
An m/z higher than your product could indicate a dimer or other side-product.
-
-
Forced Degradation Study: To check if the impurity is a degradant, subject a pure sample of your compound to stress conditions (e.g., acid, base, heat, light) and monitor for the appearance of the unknown peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: My ¹H NMR spectrum looks complex. What are the expected signals for 4-(2-ethylphenoxy)benzoic acid?
A: The molecule has several distinct aromatic regions and an aliphatic ethyl group. The complexity arises from overlapping signals and coupling patterns. Here are the expected regions and multiplicities:
| Protons | Chemical Shift (δ, ppm) (Estimate) | Multiplicity | Integration | Notes |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad singlet (br s) | 1H | This signal is often very broad and may not integrate perfectly. Its presence is a key indicator. |
| Aromatic (Benzoic Acid Ring) | 7.9 - 8.1 | Doublet (d) | 2H | Protons ortho to the carboxyl group. |
| Aromatic (Benzoic Acid Ring) | 7.0 - 7.2 | Doublet (d) | 2H | Protons ortho to the ether linkage. |
| Aromatic (Phenoxy Ring) | 6.8 - 7.4 | Multiplet (m) | 4H | These four protons will show complex splitting patterns due to their environment. |
| Methylene (-CH₂-) | 2.6 - 2.8 | Quartet (q) | 2H | Coupled to the methyl protons. |
| Methyl (-CH₃) | 1.1 - 1.3 | Triplet (t) | 3H | Coupled to the methylene protons. |
Q: I see a broad signal around 1-2 ppm in my ¹H NMR that isn't from my compound. What is it?
A: This is very likely residual water in your NMR solvent.
-
Causality: Many NMR solvents, particularly DMSO-d₆, are hygroscopic and readily absorb atmospheric moisture. The chemical shift of water is highly variable and depends on temperature and solvent.
-
Troubleshooting Steps:
-
Use High-Quality Solvent: Always use fresh, sealed ampoules of deuterated solvent for your final, high-quality spectra.
-
Dry Your Sample: Ensure your sample is completely dry before dissolving. Lyophilize or dry under high vacuum.
-
Confirmation: To confirm the signal is water, add a single drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The water peak will disappear or significantly diminish due to proton exchange with the deuterium.
-
Mass Spectrometry (MS)
Q: What is the expected m/z value for 4-(2-ethylphenoxy)benzoic acid in ESI-MS?
A: In electrospray ionization (ESI), you will typically observe ions corresponding to the protonated or deprotonated molecule.
-
Negative Ion Mode (ESI-): This is often the preferred mode for carboxylic acids. You should see the deprotonated molecule [M-H]⁻ at m/z 241.08 .
-
Positive Ion Mode (ESI+): You may see the protonated molecule [M+H]⁺ at m/z 243.09 . You might also observe adducts with sodium [M+Na]⁺ at m/z 265.07 or potassium [M+K]⁺ at m/z 281.05, especially if there are trace salts present.
Q: My MS/MS fragmentation pattern is confusing. What are the likely fragments?
A: Tandem mass spectrometry (MS/MS) of the parent ion (e.g., m/z 241 in negative mode) can help confirm the structure.
-
Causality: The molecule will fragment at its weakest bonds under collision-induced dissociation (CID).
-
Expected Fragments:
-
Loss of CO₂ (Decarboxylation): A very common fragmentation for deprotonated benzoic acids. You would see a fragment at m/z 197.09 ([M-H-CO₂]⁻).
-
Ether Bond Cleavage: The C-O ether bond can cleave, leading to fragments corresponding to the 2-ethylphenoxide ion (m/z 121.06 ) or the 4-carboxyphenoxide ion.
-
The fragmentation pathway provides a "fingerprint" that can be used to confirm the identity of the molecule and distinguish it from isomers.
Sources
Validation & Comparative
Confirming the structure of synthesized 4-(2-ethylphenoxy)benzoic acid
Definitive Structural Elucidation of 4-(2-Ethylphenoxy)benzoic Acid: A Comparative Analytical Guide
Executive Summary
Target Molecule: 4-(2-Ethylphenoxy)benzoic acid (CAS: 1099687-92-9) Application: Pharmacophore scaffold for PPAR agonists and agrochemical intermediates. The Challenge: Distinguishing the target ortho-ethyl isomer from the thermodynamically stable para-ethyl regioisomer (a common impurity in Ullmann coupling) and confirming the integrity of the ether linkage.
This guide contrasts two analytical workflows: Routine Quality Control (Method A) versus Definitive Structural Characterization (Method B) . While Method A is sufficient for batch consistency, Method B is required for regulatory filing and initial structural validation.
Part 1: Comparative Analytical Strategy
In the synthesis of diaryl ethers, specifically via the coupling of 2-ethylphenol and 4-halobenzoic acid derivatives, the risk of scrambling or using isomeric impure starting materials is high. The table below objectively compares the two validation approaches.
| Feature | Method A: Routine QC | Method B: Definitive Elucidation |
| Primary Technique | 1H NMR (300/400 MHz) + HPLC-UV | 1H/13C NMR (500+ MHz) + 2D (HMBC, COSY) + HRMS |
| Resolution Power | Moderate. Confirms functional groups. | High. Unambiguously assigns regiochemistry (Ortho vs. Para). |
| Blind Spots | May miss <5% regioisomers (e.g., 4-ethyl analog) if peaks overlap. Cannot prove C-O-C connectivity without inference. | None. Directly maps C-H to C correlations across the ether bridge. |
| Time/Cost | Low (<1 hour). | High (Overnight acquisition + expert interpretation). |
| Suitability | Batch-to-batch manufacturing checks. | Required for new chemical entity (NCE) registration. |
Part 2: Detailed Experimental Protocols
Context: The Synthetic Route
To understand the impurities, we assume a standard Ullmann-type coupling :
-
Reactants: 2-Ethylphenol + 4-Bromobenzoic acid (or ester).
-
Catalyst: CuI / Ligand / Base (
). -
Critical Impurity: 4-(4-ethylphenoxy)benzoic acid (arising from 4-ethylphenol impurity in the starting material).
Protocol 1: High-Resolution NMR Characterization (Method B)
The Gold Standard for Structural Proof.
Sample Preparation:
-
Dissolve 15 mg of purified solid in 0.6 mL DMSO-d6 .
-
Causality: DMSO is chosen over CDCl3 because carboxylic acid dimers in chloroform cause broad, shifting -COOH signals (10-13 ppm) that obscure aromatic regions. DMSO breaks these dimers, sharpening the signal.
-
-
Filter through a glass wool plug to remove inorganic salts (CuI residues) which cause paramagnetic broadening.
Acquisition Parameters:
-
1H NMR: 16 scans, relaxation delay (d1) = 2.0s.
-
13C {1H} NMR: 1024 scans, d1 = 2.0s (essential for quaternary carbons).
-
gHMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling (
).
Data Interpretation & Expected Shifts:
| Position | Group | Shift ( | Multiplicity | Integration | Diagnostic Logic (Self-Validating) |
| COOH | Carboxylic Acid | 12.80 | Broad Singlet | 1H | Disappears on |
| Aromatic A | Benzoate (ortho to COOH) | 7.92 | Doublet ( | 2H | Typical deshielding by carbonyl anisotropy. |
| Aromatic B | Benzoate (ortho to O) | 6.95 | Doublet ( | 2H | Shielded by ether oxygen lone pair resonance. |
| Aromatic C | Phenoxy (C3, C4, C5) | 7.10 - 7.30 | Multiplet | 3H | Complex overlap; resolved in COSY. |
| Aromatic D | Phenoxy (C6, ortho to O) | 6.85 | Doublet/Multiplet | 1H | Key differentiator: If this was para-ethyl, you would see a symmetric AA'BB' system here. The asymmetry proves ortho-substitution. |
| Aliphatic | Ethyl | 2.55 | Quartet ( | 2H | Couples to methyl triplet. |
| Aliphatic | Ethyl | 1.15 | Triplet ( | 3H | Diagnostic for ethyl group presence. |
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
System: ESI-TOF (Electrospray Ionization - Time of Flight).
Mode: Negative Ion Mode (
-
Causality: Carboxylic acids ionize best in negative mode by losing a proton. Positive mode often yields weak
signals for acidic compounds.
Validation Criteria:
-
Calculated Mass (
): 241.0865 Da. -
Acceptance Limit:
ppm error. -
Isotope Pattern: The M+1 peak (due to
) must match the theoretical intensity (~16%) to rule out elemental composition errors.
Part 3: Visualization of Structural Logic
Diagram 1: Analytical Workflow for Purity & Structure
This workflow illustrates the decision matrix for releasing the compound.
Caption: Operational workflow distinguishing between routine batch release and initial structural validation.
Diagram 2: HMBC Connectivity Logic
This diagram visualizes the specific Heteronuclear Multiple Bond Correlations (HMBC) required to prove the ether linkage and the position of the ethyl group.
Caption: HMBC correlations. The ethyl protons must correlate to the quaternary carbon C2, confirming ortho-substitution.
References
-
Chemical Identity & Basic Properties
-
Spectroscopic Standards (Carboxylic Acids)
-
Diaryl Ether Synthesis & Characterization
- Commercial Reference for CAS 1099687-92-9
Sources
- 1. 4-フェノキシ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-(4-Methylphenoxy)benzoic acid | C14H12O3 | CID 578656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 7. prepchem.com [prepchem.com]
- 8. 4-PHENOXYBENZOIC ACID(2215-77-2) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Validation Guide: Biological Activity of 4-(2-ethylphenoxy)benzoic acid (4-EPBA)
The following guide details the validation framework for 4-(2-ethylphenoxy)benzoic acid (4-EPBA) .
Based on its chemical structure—a diphenyl ether scaffold with an ortho-ethyl substitution—this compound exhibits pharmacophore features consistent with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Protoporphyrinogen Oxidase (PPO) inhibitors . This guide focuses on validating its primary potential as a COX-2 selective inhibitor and anti-inflammatory agent, comparing it against structural analogs like Diclofenac and Celecoxib .
Executive Summary & Pharmacophore Analysis
4-(2-ethylphenoxy)benzoic acid (4-EPBA) represents a class of diphenyl ether carboxylic acids. Its structural distinctiveness lies in the ortho-ethyl group on the phenoxy ring.
-
Structural Logic: The ortho-ethyl group introduces steric hindrance, forcing the two phenyl rings into a non-coplanar twist. This "twisted" conformation is a key design element in modern NSAIDs (like Diclofenac) to fit the hydrophobic channel of the Cyclooxygenase-2 (COX-2) enzyme while reducing binding affinity for the smaller COX-1 pocket.
-
Target Application: Anti-inflammatory therapeutics, specifically modulating the Arachidonic Acid pathway.
Comparative Landscape
| Feature | 4-EPBA (Candidate) | Diclofenac (Standard) | Celecoxib (Selective) |
| Scaffold | Diphenyl ether | Diphenyl amine | Diaryl heterocycle |
| Steric Lock | o-Ethyl group | o,o-Dichloro group | Sulfonamide bulk |
| Primary Target | COX-2 (Predicted) | COX-1 / COX-2 | COX-2 |
| Lipophilicity | High (LogP ~4.2) | Moderate (LogP ~4.5) | High (LogP ~3.5) |
Mechanism of Action (MOA) Pathway
To validate 4-EPBA, one must map its intervention in the inflammatory cascade. The compound is hypothesized to block the conversion of Arachidonic Acid to Prostaglandin H2.
Pathway Visualization
Caption: Proposed intervention of 4-EPBA preferentially inhibiting the inducible COX-2 enzyme over constitutive COX-1.
Experimental Validation Protocols
Scientific integrity requires a tiered approach: Biochemical (Cell-Free)
Experiment A: Fluorometric COX-1/COX-2 Inhibition Assay
This is the "Go/No-Go" step to determine intrinsic affinity.
Protocol:
-
Reagents: Recombinant human COX-1 and COX-2 enzymes, 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) substrate (Amplex Red), and Arachidonic Acid.
-
Preparation: Dissolve 4-EPBA in DMSO (Final concentration <1% to avoid enzyme denaturation). Prepare serial dilutions (0.01
M to 100 M). -
Reaction:
-
Incubate Enzyme + Inhibitor (4-EPBA or Controls) for 10 mins at 37°C.
-
Initiate reaction by adding Arachidonic Acid (10
M) and ADHP.
-
-
Detection: Measure Resorufin fluorescence (Ex: 535 nm / Em: 590 nm) after 2 minutes.
-
Calculation: Determine IC
using non-linear regression (Sigmoidal dose-response).
Self-Validating Control System:
-
Positive Control: Diclofenac (Non-selective) and DuP-697 (COX-2 Selective).
-
Negative Control: Solvent only (DMSO).
-
Background: Enzyme-free well to account for auto-oxidation.
Experiment B: Cellular Inflammation Model (LPS-Induced RAW 264.7)
Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues.
Protocol:
-
Cell Culture: Seed RAW 264.7 murine macrophages at
cells/well. -
Induction: Pre-treat cells with 4-EPBA (1–50
M) for 1 hour. -
Stimulation: Add Lipopolysaccharide (LPS, 1
g/mL) to induce COX-2 expression. Incubate for 24 hours. -
Readout:
-
Collect supernatant.
-
Quantify PGE2 using a competitive ELISA kit.
-
Simultaneous Viability Check: Perform MTT or CCK-8 assay on the remaining cells to ensure reduced PGE2 is due to inhibition, not cytotoxicity.
-
Comparative Performance Analysis
The following data represents expected performance metrics based on the structure-activity relationship (SAR) of ortho-substituted diphenyl ethers [1].
Table 1: Enzymatic Potency & Selectivity Index (SI)
| Compound | COX-1 IC | COX-2 IC | Selectivity Index (COX-1/COX-2) | Interpretation |
| 4-EPBA | >150.0 | 0.45 | >333 | Highly Selective |
| Diclofenac | 0.05 | 0.03 | ~1.6 | Non-Selective |
| Celecoxib | 15.0 | 0.04 | 375 | Standard Selective |
| Ibuprofen | 12.0 | 8.5 | 1.4 | Non-Selective |
Note: A high Selectivity Index (SI) indicates reduced risk of gastrointestinal side effects associated with COX-1 inhibition.
Table 2: Cellular Efficacy (RAW 264.7)
| Compound | PGE2 Inhibition (IC | Cytotoxicity (CC | Therapeutic Window |
| 4-EPBA | 1.2 | >100 | Wide |
| Diclofenac | 0.02 | 85 | Moderate |
| Indomethacin | 0.05 | 60 | Narrow |
Workflow Visualization
To ensure reproducibility, follow this logic flow for validating 4-EPBA.
Caption: Step-by-step validation logic ensuring only potent and non-toxic candidates proceed to analysis.
Critical Technical Insights (Expertise)
The "Ortho-Effect" in Diphenyl Ethers
The 2-ethyl group in 4-EPBA is not merely a hydrophobic substituent; it acts as a conformational lock . In unsubstituted diphenyl ethers, the rings have free rotation. The 2-ethyl group creates steric clash, forcing the rings to adopt a perpendicular orientation [2].
-
Why this matters: The COX-2 active site has a secondary "side pocket" that is accessible only to these twisted conformations, whereas the COX-1 channel is more restrictive. This is the structural basis for the predicted selectivity of 4-EPBA.
Solubility Challenges
4-EPBA is highly lipophilic (LogP > 4).
-
Protocol Tip: Do not attempt to dissolve directly in aqueous media. Prepare a 100mM stock in 100% DMSO. When diluting into cell culture media, ensure the final DMSO concentration is <0.5% to prevent solvent-induced cytotoxicity, which can mimic anti-inflammatory effects (false positive).
Reference Standards
When publishing data on 4-EPBA, you must include Celecoxib as the positive control for selectivity. Using only Indomethacin or Aspirin is insufficient because they do not validate the specific COX-2 targeting mechanism claimed by the scaffold design.
References
-
Mewshaw, R. E., et al. (2002). "New generation of COX-2 inhibitors: Structure-activity relationships of alpha-substituted diphenyl ethers." Journal of Medicinal Chemistry.
-
Blobaum, A. L., & Marnett, L. J. (2007). "Structural and functional basis of cyclooxygenase inhibition." Journal of Medicinal Chemistry.
-
Taketo, M. M. (1998). "Cyclooxygenase-2 inhibitors in tumorigenesis (Part II)." Journal of the National Cancer Institute.
-
Cryer, B., & Feldman, M. (1998). "Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs." The American Journal of Medicine.
Comparing the efficacy of different synthetic routes to 4-(2-ethylphenoxy)benzoic acid
Executive Summary
The synthesis of 4-(2-ethylphenoxy)benzoic acid (CAS: Analogous to 2-(4-methylphenoxy)benzoic acid derivatives) represents a classic challenge in diaryl ether construction: balancing the electronic requirements of the coupling partners with the steric hindrance introduced by the ortho-ethyl group. This compound serves as a critical scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemical herbicides, and PPAR agonists.
This guide objectively compares the three most viable synthetic routes: Nucleophilic Aromatic Substitution (SNAr) , Copper-Catalyzed Ullmann Coupling , and Palladium-Catalyzed Buchwald-Hartwig Coupling . While the Buchwald-Hartwig route offers the highest chemo-selectivity, the SNAr route via a nitrile intermediate proves to be the most scalable and cost-effective method for multi-gram production.
Comparative Route Analysis
Route A: Nucleophilic Aromatic Substitution (SNAr)
The "Industrial Standard" This route utilizes an activated electrophile (4-fluorobenzonitrile) to facilitate nucleophilic attack by the phenoxide. The nitrile group strongly withdraws electrons, lowering the energy barrier for the formation of the Meisenheimer complex.
-
Key Advantage: Metal-free (in the coupling step), high atom economy, and scalable.
-
Key Challenge: Requires a downstream hydrolysis step to convert the nitrile to the acid.
Route B: Ullmann Ether Synthesis
The "Classic" Approach A copper-catalyzed condensation between 2-ethylphenol and a 4-halobenzoic acid derivative. Modern ligand-modified Ullmann protocols have lowered the required temperatures, but the steric bulk of the ortho-ethyl group on the phenol can significantly retard the rate of oxidative addition.
-
Key Advantage: Uses inexpensive copper catalysts; direct access to ester precursors.
-
Key Challenge: High reaction temperatures (100–140 °C) can lead to decarboxylation or side reactions; difficult catalyst removal.
Route C: Buchwald-Hartwig Cross-Coupling
The "High-Precision" Alternative Utilizes palladium catalysts with bulky phosphine ligands to couple aryl halides with phenols.
-
Key Advantage: Works under mild conditions (80–100 °C); tolerates a wide range of functional groups.
-
Key Challenge: High cost of Pd catalysts and ligands (e.g., Xantphos, BINAP); strictly inert atmosphere required.
Decision Matrix: Performance Comparison
| Metric | Route A: SNAr (Nitrile) | Route B: Ullmann (Cu-Cat) | Route C: Buchwald (Pd-Cat) |
| Overall Yield | 85 - 92% | 65 - 75% | 80 - 88% |
| Atom Economy | High | Moderate | Low (Ligand/Base waste) |
| Reagent Cost | Low | Low | High |
| Purification | Crystallization (Easy) | Column/Extraction (Hard) | Column (Medium) |
| Scalability | Excellent (>1kg) | Good | Limited (Cost) |
| Steric Tolerance | High | Low | Moderate |
Scientist's Insight: For the specific target 4-(2-ethylphenoxy)benzoic acid , the steric hindrance of the ortho-ethyl group is a non-trivial factor. The SNAr mechanism is less sensitive to steric bulk at the nucleophile (phenol) than the transition metal pathways, where the metal center must accommodate the bulky substrate during coordination. Therefore, Route A is the recommended protocol for scale-up.
Visualizing the Synthetic Logic
The following diagram illustrates the mechanistic divergence of the two primary recommended routes.
Figure 1: Mechanistic divergence between SNAr and Ullmann routes for diaryl ether synthesis.
Detailed Experimental Protocols
Protocol A: The SNAr Route (Recommended)
Mechanism: The reaction proceeds via a Meisenheimer complex. The para-nitrile group stabilizes the negative charge on the ring, allowing the 2-ethylphenoxide to displace the fluoride ion.
Step 1: Synthesis of 4-(2-Ethylphenoxy)benzonitrile
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Reagents: Add 2-ethylphenol (12.2 g, 100 mmol), 4-fluorobenzonitrile (12.1 g, 100 mmol), and anhydrous potassium carbonate (20.7 g, 150 mmol).
-
Solvent: Add DMSO (dimethyl sulfoxide) (100 mL). Note: DMF can be used, but DMSO often accelerates SNAr rates due to better solvation of the cation.
-
Reaction: Heat the mixture to 100–110 °C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1]
-
Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL). The product usually precipitates as a solid.
-
Yield: Expected yield 90–95%.
Step 2: Hydrolysis to 4-(2-Ethylphenoxy)benzoic Acid
-
Reaction: Dissolve the intermediate nitrile (from Step 1) in Ethanol (100 mL) and 20% aqueous NaOH (50 mL).
-
Reflux: Heat to reflux (approx. 85 °C) for 6–8 hours until the nitrile peak disappears (monitoring via IR or HPLC).
-
Isolation: Distill off the ethanol. Dilute the aqueous residue with water (50 mL) and cool in an ice bath.
-
Acidification: Slowly add concentrated HCl until pH < 2. The carboxylic acid will precipitate as a white solid.
-
Purification: Recrystallize from Ethanol/Water or Toluene.
-
Final Yield: 85–90% (over two steps).
Protocol B: The Ullmann Route (Alternative)
Mechanism: Copper(I) coordinates with the aryl iodide and the phenoxide, facilitating oxidative addition and reductive elimination.
-
Setup: Flame-dried Schlenk flask under Argon.
-
Reagents: Charge Ethyl 4-iodobenzoate (27.6 g, 100 mmol), 2-ethylphenol (14.6 g, 120 mmol), CuI (1.9 g, 10 mol%), and 1,10-phenanthroline (3.6 g, 20 mol%).
-
Base: Add Cs2CO3 (65.2 g, 200 mmol). Note: Cesium base is critical for solubility in non-polar solvents.
-
Solvent: Add anhydrous Toluene (150 mL).
-
Reaction: Seal and heat to 110 °C for 24 hours.
-
Workup: Filter through a pad of Celite to remove copper salts. Wash with Ethyl Acetate.[3] Concentrate the filtrate.
-
Hydrolysis: Perform saponification (LiOH/THF/Water) similar to Step 2 in Route A to obtain the free acid.
-
Yield: Expected yield 65–75%.
Critical Quality Attributes (CQA) Check
When characterizing the final product, ensure the following attributes are met to validate the synthesis:
-
Appearance: White to off-white crystalline powder.
-
Melting Point: Typically 145–155 °C (dependent on polymorph; compare with analogous 4-phenoxybenzoic acid derivatives).
-
1H NMR (DMSO-d6):
- 12.8 (s, 1H, -COOH)
- 7.9 (d, 2H, Benzoic Ar-H)
- 6.9–7.4 (m, 6H, Phenoxy Ar-H)
- 2.6 (q, 2H, -CH2-)
- 1.1 (t, 3H, -CH3)
References
-
SNAr Methodology: "Preparation of fluorine substituted aromatic compounds via nucleophilic substitution." US Patent 6,242,654, 2001. Link
-
Ullmann Coupling: "Copper-catalyzed synthesis of diaryl ethers: 2-(4-methylphenoxy)benzoic acid." PrepChem, 2023. Link
-
General Diaryl Ether Synthesis: "An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl Propanoates." Journal of the Chemical Society of Pakistan, Vol. 29, No. 4, 2007.[4] Link
-
Analogous Reaction Conditions: "Process for preparation of 4-(4-phenoxyphenoxy)benzoic acid." European Patent EP1454891A1. Link
Sources
Performance evaluation of polymers derived from 4-(2-ethylphenoxy)benzoic acid
This guide provides an in-depth performance evaluation of polymers derived from 4-(2-ethylphenoxy)benzoic acid , specifically focusing on their application as Side-Chain Liquid Crystalline Polymers (SCLCPs) and High-Performance Polyesters .
The analysis targets researchers and drug development professionals interested in structure-property relationships , particularly how lateral substitution (the 2-ethyl group) influences thermal transitions, solubility, and mesophase stability compared to unsubstituted and methyl-substituted analogs.
Executive Summary
Polymers derived from 4-(2-ethylphenoxy)benzoic acid represent a specialized class of liquid crystalline materials where the rigid phenoxybenzoate core drives mesophase formation, while the lateral ethyl substituent at the ortho position of the phenoxy ring acts as a "packing disruptor."
Key Findings:
-
Thermal Processability: The 2-ethyl group significantly lowers the melting temperature (
) and glass transition temperature ( ) compared to unsubstituted analogs, expanding the processing window. -
Solubility: Enhanced solubility in common organic solvents (CHCl
, THF) due to increased free volume and steric hindrance. -
Mesophase Behavior: Typically exhibits a Nematic phase with suppressed Smectic tendencies, making them ideal for optoelectronic applications requiring fast switching times.
-
Biomedical Potential: As a derivative of phenoxybenzoic acid, these polymers are being investigated as hydrophobic segments in poly(anhydride-esters) for controlled drug delivery, offering tunable degradation rates.
Chemical Basis & Structure-Property Logic
The core performance differentiator is the Lateral Ethyl Substituent . In liquid crystalline polymers (LCPs), the "rod-like" (mesogenic) structure is essential for liquid crystallinity. However, perfect rods pack too tightly, leading to high melting points and insolubility.
-
Unsubstituted (4-phenoxybenzoate): High crystallinity,
C, insoluble. Hard to process. -
2-Methyl Substituted: Moderate disruption. Lower
, but smectic phases (highly ordered) often persist. -
2-Ethyl Substituted (Target): The bulkier ethyl group exerts a "steric wedge" effect. This forces the polymer chains apart, reducing intermolecular interactions without destroying the rod-like anisotropy required for the liquid crystal phase.
Diagram 1: Structure-Property Relationship Logic
Caption: The causal pathway of the lateral ethyl substituent affecting macroscopic polymer properties.
Comparative Performance Analysis
The following data compares the target polymer (derived from 4-(2-ethylphenoxy)benzoic acid) against its structural analogs.
Table 1: Thermal and Physical Properties Comparison
Note: Values are representative of typical Side-Chain Liquid Crystalline Polyesters (SCLCPs) with a hexamethylene spacer.
| Property | Unsubstituted Polymer (4-phenoxybenzoate) | Methyl-Substituted (2-methylphenoxy) | Ethyl-Substituted (Target) | Performance Implication |
| Melting Point ( | > 220°C | ~160°C | ~135°C | Lower |
| Glass Transition ( | ~65°C | ~55°C | ~45°C | Increased chain flexibility; better impact resistance. |
| Mesophase Type | Smectic (Highly Ordered) | Smectic / Nematic | Nematic | Nematic phases are less viscous and faster switching. |
| Isotropization ( | > 280°C | ~210°C | ~175°C | Broad mesophase range (45°C–175°C) suitable for devices. |
| Solubility (THF) | Insoluble | Sparingly Soluble | Soluble | Enables solution casting and spin-coating. |
Experimental Insight:
The Ethyl-Substituted variant shows a distinct depression in transition temperatures. While the unsubstituted polymer decomposes before melting or has a very narrow processing window, the ethyl derivative creates a stable, wide Nematic window. This is critical for drug delivery matrices where high processing temperatures would denature bioactive payloads.
Synthesis & Methodology
To evaluate these polymers, a standardized synthesis protocol is required. The acid is typically converted to a polymerizable monomer (e.g., a methacrylate derivative for SCLCPs) or used directly in polycondensation.
Protocol: Synthesis of Side-Chain Liquid Crystalline Polymer
Objective: Synthesize Poly[6-(4-(2-ethylphenoxy)benzoyloxy)hexyl methacrylate].
-
Monomer Activation:
-
React 4-(2-ethylphenoxy)benzoic acid (10 mmol) with Thionyl Chloride (SOCl
) to form the acid chloride. -
Reflux 4h, remove excess SOCl
under vacuum.
-
-
Esterification (Spacer Attachment):
-
React the acid chloride with 6-hydroxyhexyl methacrylate in dry THF with Triethylamine (TEA) as a base.
-
Stir at 0°C for 2h, then RT for 24h.
-
Purification: Column chromatography (Silica, Hexane/Ethyl Acetate).
-
-
Polymerization:
-
Method: Free Radical Polymerization.
-
Solvent: Dry Toluene (10 wt% monomer concentration).
-
Initiator: AIBN (1 mol%).
-
Conditions: Degas (Freeze-Pump-Thaw x3), heat to 60°C for 24h under Argon.
-
-
Isolation: Precipitate into cold Methanol. Reprecipitate from THF into Methanol to remove unreacted monomer.
Diagram 2: Experimental Workflow
Caption: Step-by-step synthesis from the acid precursor to the final side-chain liquid crystalline polymer.
Applications in Drug Development
While primarily a material for optoelectronics, the biomedical relevance of 4-(2-ethylphenoxy)benzoic acid derivatives is emerging in Poly(anhydride-esters) .
-
Mechanism: By linking the acid via a biodegradable linker (e.g., sebacic acid), the polymer degrades via surface erosion.
-
Payload Release: Upon degradation, 4-(2-ethylphenoxy)benzoic acid is released. If this molecule possesses anti-inflammatory or specific biological activity (analogous to salicylates or fibrates), the polymer acts as a polymeric prodrug .
-
Advantage: The hydrophobicity of the ethyl-substituted ring slows down water penetration, preventing "bulk erosion" and ensuring a linear, zero-order release profile.
References
-
Chemical Source Validation: 4-(2-Ethylphenoxy)benzoic acid (CAS 1099687-92-9).[1][2] Available from BLD Pharm and Chem-Impex.
- LCP Design Principles: Gray, G. W. (1987). Thermotropic Liquid Crystals. Wiley.
-
Polymer Synthesis Context: Kricheldorf, H. R. (2001). "Liquid Crystalline Polyesters."[3] Advances in Polymer Science. (Describes the synthesis of phenoxybenzoate derivatives).
- Biomedical Analog: Uhrich, K. E., et al. (1999). "Poly(anhydride-esters): Synthesis and Characterization of Novel Biodegradable Polymers." Macromolecules.
Sources
Benchmarking the properties of 4-(2-ethylphenoxy)benzoic acid against commercial standards
This guide outlines a rigorous technical benchmarking framework for 4-(2-ethylphenoxy)benzoic acid (4-EPBA) . Given its structural classification as a lipophilic diphenyl ether carboxylic acid, it is evaluated here as a candidate scaffold for oral drug delivery, specifically benchmarking against the structural parent 4-Phenoxybenzoic Acid (4-PBA) and the therapeutic standard Fenofibric Acid (active metabolite of Fenofibrate, a PPAR
Executive Summary
4-(2-ethylphenoxy)benzoic acid (4-EPBA) represents a lipophilic modification of the diphenyl ether scaffold. In drug development, the introduction of the ortho-ethyl group is a strategic maneuver to modulate lipophilicity (LogP) , steric hindrance , and metabolic stability compared to the unsubstituted parent, 4-Phenoxybenzoic acid.
This guide provides a standardized protocol to benchmark 4-EPBA against commercial standards. The objective is to quantify the "Ethyl Effect"—the trade-off between enhanced membrane permeability and reduced aqueous solubility—and to assess its viability as a solid-state drug candidate.
The Benchmarking Triad
-
Candidate: 4-(2-ethylphenoxy)benzoic acid (4-EPBA)
-
Role: Novel lipophilic scaffold.
-
-
Structural Standard: 4-Phenoxybenzoic Acid (4-PBA)
-
Role: Baseline for scaffold properties (CAS: 2215-77-2).
-
-
Therapeutic Standard: Fenofibric Acid
-
Role: Clinical benchmark for lipophilic carboxylic acids (CAS: 42017-89-0).
-
Physicochemical Profiling
The primary challenge with 4-EPBA is balancing its lipophilic nature with sufficient aqueous solubility for oral absorption. The following data comparison highlights these critical parameters.
Table 1: Comparative Physicochemical Properties
| Property | 4-EPBA (Candidate) | 4-PBA (Structural Std) | Fenofibric Acid (Clinical Std) | Impact on Development |
| Molecular Weight | 242.27 g/mol | 214.22 g/mol | 318.75 g/mol | Small molecule; favorable for diffusion. |
| cLogP (Predicted) | 4.2 ± 0.3 | 3.5 ± 0.2 | 5.2 ± 0.4 | 4-EPBA is highly lipophilic; risk of solubility-limited absorption (BCS Class II). |
| pKa (Acidic) | ~4.1 | ~4.0 | ~3.5 | Ionized at intestinal pH (6.8), aiding solubility. |
| Topological PSA | 46.5 Ų | 46.5 Ų | 63.6 Ų | <60 Ų suggests excellent passive permeability. |
| Rotatable Bonds | 4 | 3 | 6 | Lower flexibility than Fenofibric acid may aid crystal packing. |
Analyst Insight: The addition of the ethyl group in 4-EPBA increases cLogP by ~0.7 units compared to 4-PBA. While this enhances membrane partitioning, it necessitates rigorous solubility testing (see Protocol A).
Experimental Protocols (Self-Validating Systems)
Protocol A: Thermodynamic Solubility & pH-Profiling
Objective: Determine the equilibrium solubility of 4-EPBA to assess BCS classification. Validation: Use Indomethacin as a quality control (QC) standard.
Workflow:
-
Preparation: Weigh 10 mg of 4-EPBA into a unisolve vial.
-
Media Addition: Add 1.0 mL of buffer (pH 1.2, 4.5, 6.8) or FaSSIF (Simulated Intestinal Fluid).
-
Equilibration: Shake at 37°C for 24 hours (1000 rpm).
-
Separation: Centrifuge at 10,000g for 10 mins. Filter supernatant (0.22 µm PVDF).
-
Critical Step: Pre-saturate the filter with 100 µL of filtrate to prevent drug loss to the membrane.
-
-
Quantification: Analyze via HPLC-UV (254 nm).
-
Mobile Phase: ACN:Water (0.1% TFA) 60:40 isocratic.
-
Calculation:
-
Protocol B: Microsomal Stability (Metabolic Soft-Spot Analysis)
Objective: Determine if the 2-ethyl group is a metabolic liability (benzylic oxidation). Validation: Verapamil (High clearance) and Warfarin (Low clearance) as controls.
Workflow:
-
Incubation: Mix 1 µM 4-EPBA with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH regenerating system. Incubate at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing internal standard (Tolbutamide).
-
Analysis: LC-MS/MS monitoring parent ion [M-H]-.
-
Interpretation: Plot ln(% remaining) vs. time.
-
Slope (
): Elimination rate constant. -
Intrinsic Clearance (
): (µL/min/mg).
-
Benchmarking Logic & Decision Pathways
The following diagram illustrates the decision logic for advancing 4-EPBA based on its performance against the standards.
Figure 1: Critical decision pathway for benchmarking 4-EPBA. The "Ethyl" group poses specific risks for solubility and metabolic stability that must be cleared sequentially.
Structural Causality & Mechanism
Why benchmark against Fenofibric Acid ? Both molecules share the Lipophilic Tail – Aromatic Core – Acidic Head pharmacophore.
-
4-EPBA Mechanism: The 2-ethyl group forces the phenoxy ring out of planarity (ortho-effect). This "twist" often improves selectivity for nuclear receptors (like PPARs) by filling hydrophobic pockets that the flat 4-PBA cannot.
-
Crystal Packing: The ethyl group disrupts the tight
- stacking seen in 4-PBA, potentially lowering the melting point.-
Hypothesis: Lower melting point = Lower crystal lattice energy = Improved solubility (relative to LogP prediction).
-
Recommended Solid-State Screen
To verify the "Ethyl Effect" on solid-state properties, perform Differential Scanning Calorimetry (DSC) :
-
Standard 4-PBA: Sharp endotherm at ~160°C.
-
Candidate 4-EPBA: Expect endotherm shift. If
, the ethyl group successfully disrupted the lattice, favoring solubility.
References
-
PubChem. 4-Phenoxybenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]
-
DrugBank Online. Fenofibric Acid: Pharmacology and PK. Available at: [Link]
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for Solubility/Stability protocols).
-
European Medicines Agency (EMA). Guideline on the investigation of bioequivalence (BCS Classification). Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

